tert-Butyl nonaneperoxoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22913-02-6 |
|---|---|
Molecular Formula |
C13H26O3 |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
tert-butyl nonaneperoxoate |
InChI |
InChI=1S/C13H26O3/c1-5-6-7-8-9-10-11-12(14)15-16-13(2,3)4/h5-11H2,1-4H3 |
InChI Key |
YSMATABRECEYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)OOC(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of tert-Butyl nonaneperoxoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl nonaneperoxoate, a member of the peroxy ester family, is a valuable reagent in organic synthesis, primarily utilized as a free-radical initiator. Its synthesis is of significant interest to researchers in polymer chemistry and various other fields requiring controlled radical polymerization. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms. The information presented herein is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to safely and efficiently produce this important compound.
Introduction
Organic peroxides, and specifically peroxy esters like this compound, are characterized by the presence of a labile O-O bond. This bond readily undergoes homolytic cleavage upon thermal or photochemical induction, generating reactive free radicals. This property makes them indispensable as initiators for the polymerization of monomers such as ethylene, vinyl chloride, and styrene. The tert-butyl group imparts a degree of stability to the molecule, allowing for safer handling and storage compared to other peroxides. The nonanoyl moiety influences its solubility and decomposition kinetics. This guide will focus on the most prevalent and practical methods for the laboratory-scale synthesis of this compound.
Core Synthesis Pathways
The synthesis of this compound primarily proceeds through two well-established pathways:
-
Pathway 1: Acylation of tert-Butyl Hydroperoxide with Nonanoyl Chloride. This is a variation of the Schotten-Baumann reaction and is one of the most common methods for preparing peroxy esters. The reaction involves the nucleophilic attack of tert-butyl hydroperoxide on the electrophilic carbonyl carbon of nonanoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Pathway 2: Esterification of Nonanoic Acid with tert-Butyl Hydroperoxide. This method involves the direct condensation of a carboxylic acid with tert-butyl hydroperoxide. The reaction is typically slow and requires an activating agent, such as a carbodiimide or, as detailed in this guide, an anhydride like trifluoroacetic anhydride, to facilitate the esterification process.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis pathways described in this guide.
Table 1: Reactant Stoichiometry and Reaction Conditions
| Parameter | Pathway 1: Acylation of t-BuOOH with Nonanoyl Chloride | Pathway 2: Esterification of Nonanoic Acid with t-BuOOH |
| Nonanoic Acid Derivative | Nonanoyl Chloride | Nonanoic Acid |
| tert-Butyl Hydroperoxide | 1.0 - 1.2 equivalents | 1.0 - 1.2 equivalents |
| Base/Activating Agent | Pyridine or Aqueous NaOH | Trifluoroacetic Anhydride & Pyridine |
| Solvent | Dichloromethane or Diethyl Ether | Dichloromethane |
| Reaction Temperature | 0 - 5 °C | 0 - 5 °C |
| Reaction Time | 2 - 4 hours | 1 - 3 hours |
Table 2: Product Yield and Purity
| Parameter | Pathway 1: Acylation of t-BuOOH with Nonanoyl Chloride | Pathway 2: Esterification of Nonanoic Acid with t-BuOOH |
| Typical Yield | 80 - 95% | ~90-98% (nearly quantitative)[1] |
| Purity (after purification) | > 98% | > 98% |
| Purification Method | Column Chromatography or Distillation | Column Chromatography |
Experimental Protocols
Pathway 1: Synthesis via Acylation of tert-Butyl Hydroperoxide with Nonanoyl Chloride
This protocol is based on the general Schotten-Baumann conditions for peroxy ester synthesis.
Materials:
-
tert-Butyl hydroperoxide (70% in water)
-
Nonanoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of tert-butyl hydroperoxide (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), cool the flask to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.2 equivalents) to the solution while maintaining the temperature at 0 °C.
-
In a separate dropping funnel, prepare a solution of nonanoyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Add the nonanoyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding cold 1 M hydrochloric acid to neutralize the excess pyridine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Pathway 2: Synthesis via Esterification of Nonanoic Acid with tert-Butyl Hydroperoxide
This protocol is adapted from a general method for the synthesis of tert-butyl peroxycarboxylates.[1]
Materials:
-
Nonanoic acid
-
tert-Butyl hydroperoxide (anhydrous solution in a suitable solvent)
-
Trifluoroacetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve nonanoic acid (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. A mixed anhydride is formed in situ.
-
After stirring for 15-20 minutes, add a solution of anhydrous tert-butyl hydroperoxide (1.1 equivalents) in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to stir at 0-5 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a cold saturated sodium bicarbonate solution to neutralize the acidic components.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the resulting crude peroxy ester by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the pure product.
Mandatory Visualizations
Caption: Acylation of tert-Butyl Hydroperoxide with Nonanoyl Chloride.
Caption: Esterification of Nonanoic Acid via Mixed Anhydride.
Caption: General Laboratory Workflow for Synthesis.
Safety Considerations
Organic peroxides are potentially hazardous materials and should be handled with extreme care.
-
Thermal Sensitivity: this compound can decompose exothermically when heated. All reactions should be conducted with appropriate temperature control, and the final product should be stored in a cool, dark place, away from heat sources.
-
Shock Sensitivity: While generally more stable than other peroxides, peroxy esters can be sensitive to shock and friction. Avoid grinding or subjecting the material to impact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling organic peroxides and the reagents used in their synthesis.
-
Scale: The protocols provided are for laboratory-scale synthesis. Scaling up these reactions requires a thorough safety review and may necessitate specialized equipment.
Conclusion
The synthesis of this compound can be achieved through reliable and well-documented chemical pathways. The choice between the acylation of tert-butyl hydroperoxide with nonanoyl chloride and the esterification of nonanoic acid will depend on the availability of starting materials, desired purity, and scale of the reaction. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and safely prepare this valuable radical initiator for their synthetic needs.
References
Spectroscopic Characterization of tert-Butyl nonaneperoxoate: A Technical Overview
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the expected spectroscopic data for tert-Butyl nonaneperoxoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its constituent functional groups and comparison with analogous chemical structures. It also outlines general experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.25 | s | 9H | C(CH₃)₃ |
| ~ 2.20 | t | 2H | -CH₂-C(O)O- |
| ~ 1.60 | m | 2H | -CH₂-CH₂-C(O)O- |
| ~ 1.2-1.4 | m | 10H | -(CH₂)₅- |
| ~ 0.88 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 172 | C=O (perester) |
| ~ 82 | C(CH₃)₃ |
| ~ 34 | -CH₂-C(O)O- |
| ~ 32 | -CH₂-CH₃ |
| ~ 29 (multiple) | -(CH₂)₅- |
| ~ 26 | C(CH₃)₃ |
| ~ 23 | -CH₂-CH₂-C(O)O- |
| ~ 14 | -CH₃ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (alkyl) |
| 1775-1755 | Strong | C=O stretching (perester)[1][2] |
| 1470-1450 | Medium | C-H bending (alkyl) |
| 1190-1100 | Strong | C-O stretching |
| 1050-1000 | Medium | O-O stretching (peroxide)[3] |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Proposed Fragment |
| 216 | [M]⁺ (Molecular Ion - likely weak or absent) |
| 159 | [M - C(CH₃)₃]⁺ |
| 143 | [M - OC(CH₃)₃]⁺ |
| 115 | [C₈H₁₅O]⁺ |
| 73 | [C(CH₃)₃O]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[4][5]
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background to produce the final spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[6][7][8] This method is known to cause extensive fragmentation, which can be useful for structural elucidation.[6][7][8]
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. reddit.com [reddit.com]
- 3. A web page with JSmol objects [cms.gutow.uwosh.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
In-depth Technical Guide: Solubility of tert-Butyl nonaneperoxoate in Organic Solvents
Disclaimer: Publicly available, specific quantitative solubility data and detailed experimental protocols for tert-Butyl nonaneperoxoate are limited. This guide provides a general overview based on the expected behavior of similar tert-butyl peroxy esters and outlines standard methodologies for solubility determination. The information herein should be supplemented with internal experimental data for precise applications.
Executive Summary
This compound is an organic peroxide, a class of compounds characterized by the presence of a peroxide functional group (R-O-O-R'). The solubility of these compounds is critical for their application as polymerization initiators, curing agents, and in other chemical syntheses. This document outlines the expected solubility of this compound in common organic solvents and provides standardized protocols for its determination.
Predicted Solubility Profile
The solubility of this compound is dictated by its chemical structure, which includes a nonpolar nonane chain and a relatively nonpolar tert-butyl group. This structure suggests good solubility in nonpolar and moderately polar organic solvents.
Table 1: Predicted Solubility of this compound in Various Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | High | The long nonane chain and tert-butyl group are structurally similar to these nonpolar solvents, favoring strong van der Waals interactions. |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The molecule's overall nonpolar character leads to good miscibility with aromatic solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many organic compounds, and the polarity is low enough to be compatible. |
| Esters | Ethyl acetate, Butyl acetate | Moderate to High | The ester functionality of the solvent can interact with the peroxy ester group, promoting solubility. |
| Ketones | Acetone, Methyl ethyl ketone (MEK) | Moderate | While more polar, ketones are generally good solvents for a wide range of organic molecules. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The polarity and hydrogen-bonding nature of alcohols are less compatible with the nonpolar structure of this compound. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol < Isopropanol). |
| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds due to their polarity and ability to form dipole-dipole interactions. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent.
3.1 Materials and Equipment
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer)
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixtures using a shaker or magnetic stirrer for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of sample) / 100
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
The Thermal Stability of tert-Butyl nonaneperoxoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organic peroxides are a class of compounds characterized by the presence of a peroxide functional group (R-O-O-R'). They are widely utilized as initiators for free radical polymerization, curing agents for resins, and in various organic synthesis applications. The thermal stability of these compounds is a critical parameter that dictates their safe handling, storage, and application. A key measure of this stability is the half-life (t½), the time required for half of the peroxide to decompose at a given temperature. This technical guide provides an in-depth overview of the thermal decomposition of tert-Butyl nonaneperoxoate, a member of the peroxyester family. Due to the limited availability of specific data for this compound, this guide will leverage data from the closely related and structurally similar compound, tert-butyl peroxy-neo-decanoate.
Half-Life Data
| Temperature (°C) | Half-Life (t½) (hours) |
| 49 | 10 |
| 66 | 1 |
| 85 | 0.1 |
Data for tert-butyl peroxy-neo-decanoate, a close structural analog of this compound.
Experimental Protocols for Half-Life Determination
The determination of the half-life of organic peroxides requires precise and controlled experimental conditions. Several methods are employed to study the thermal decomposition kinetics of these compounds.
Isothermal Decomposition Studies
A common method involves the isothermal decomposition of the peroxide in a suitable solvent. The concentration of the peroxide is monitored over time at a constant temperature.
Methodology:
-
Sample Preparation: A dilute solution of the organic peroxide (e.g., 0.1 M) is prepared in an inert solvent, such as n-heptane[1]. The use of an inert solvent is crucial to prevent solvent-induced decomposition pathways.
-
Temperature Control: The sample is placed in a constant temperature bath or a reaction calorimeter with precise temperature control.
-
Concentration Monitoring: Aliquots of the sample are withdrawn at regular intervals and the concentration of the remaining peroxide is determined. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Fourier-Transform Infrared (FT-IR) spectroscopy can be used for this purpose[1].
-
Data Analysis: The natural logarithm of the peroxide concentration is plotted against time. For a first-order reaction, this plot will yield a straight line, and the half-life can be calculated from the slope of this line (k) using the equation: t½ = 0.693 / k.
Non-Isothermal Calorimetry
Differential Scanning Calorimetry (DSC) is a powerful technique for studying the thermal decomposition of organic peroxides under non-isothermal conditions[2].
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the peroxide is sealed in a DSC pan.
-
Heating Program: The sample is heated at a constant rate (e.g., 2-10 °C/min) over a defined temperature range.
-
Heat Flow Measurement: The DSC instrument measures the heat flow to or from the sample as a function of temperature. The exothermic decomposition of the peroxide is observed as a peak in the DSC thermogram.
-
Kinetic Analysis: The data from the DSC thermogram can be analyzed using various kinetic models (e.g., Kissinger method) to determine the activation energy (Ea) and the pre-exponential factor (A) of the decomposition reaction. These parameters can then be used to calculate the half-life at different temperatures.
Decomposition Mechanism
The thermal decomposition of tert-butyl peroxyesters can proceed through two primary pathways: a one-bond homolytic cleavage or a concerted two-bond scission[1][3].
Caption: Decomposition pathways of this compound.
The predominant pathway is influenced by the stability of the alkyl radical formed upon decarboxylation. For peroxyesters that can form a stable alkyl radical, the concerted two-bond scission is often favored[1]. In the case of this compound, the formation of the primary nonyl radical is less favorable, suggesting that the one-bond scission mechanism may be a significant contributor. The tert-butoxy radical formed in both pathways can undergo further reactions, such as hydrogen abstraction or β-scission.
Experimental Workflow for Half-Life Determination using Isothermal Decomposition
Caption: Workflow for isothermal half-life determination.
This guide provides a foundational understanding of the thermal stability of this compound for professionals in research and development. The provided data, based on a close structural analog, offers valuable insights for handling, storage, and application of this organic peroxide. The detailed experimental protocols and decomposition mechanisms serve as a practical resource for further investigation and safety assessment.
References
Commercial Availability and Purity of tert-Butyl nonaneperoxoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sources, typical purity, and generalized methodologies for the synthesis and purification of tert-Butyl nonaneperoxoate (CAS No. 22913-02-6). This compound, also known as tert-butyl peroxy pelargonate, is a valuable reagent in organic synthesis and polymer chemistry.
Commercial Sources and Specifications
While a comprehensive list of all commercial suppliers is extensive, several chemical suppliers list this compound in their catalogs. The purity of commercially available this compound is often not explicitly detailed in online catalogs and may require direct inquiry with the supplier for specific batch analysis.
Table 1: Commercial Supplier Information for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Stated Purity |
| BOC Sciences[1] | 22913-02-6 | C13H26O3 | 230.34 | Inquire for details |
| Alfa Chemistry | 22913-02-6 | C13H26O3 | 230.34 | Inquire for details |
| Atomax Chemicals | 22913-02-6 | C13H26O3 | 230.34 | Inquire for details |
Experimental Protocols
General Synthesis of tert-Butyl Peroxy Esters
A common method for the synthesis of tert-butyl peroxy esters involves the reaction of a suitable acyl chloride with tert-butyl hydroperoxide in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction:
Nonanoyl chloride + tert-Butyl hydroperoxide → this compound + Hydrochloric acid
Methodology:
-
Reaction Setup: A solution of tert-butyl hydroperoxide in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Addition of Base: A base, such as pyridine or a tertiary amine, is added to the solution to act as a scavenger for the HCl that will be produced.
-
Addition of Acyl Chloride: Nonanoyl chloride is added dropwise to the cooled solution with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained near 0°C.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, the reaction mixture is typically washed with dilute acid to remove the base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.
-
Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
General Purification of Organic Peroxides
Purification of organic peroxides like this compound should be carried out with extreme caution due to their potential instability. Common methods include column chromatography or distillation under reduced pressure.
Methodology (Column Chromatography):
-
Stationary Phase: A slurry of silica gel in a non-polar eluent (e.g., hexane or a mixture of hexane and ethyl acetate) is packed into a chromatography column.
-
Sample Loading: The crude this compound, dissolved in a minimal amount of the eluent, is carefully loaded onto the top of the silica gel bed.
-
Elution: The product is eluted from the column by passing the eluent through the column. The polarity of the eluent can be gradually increased to facilitate the separation of the desired product from impurities.
-
Fraction Collection: Fractions are collected and analyzed by TLC or GC to identify those containing the pure product.
-
Solvent Removal: The solvent from the pure fractions is removed under reduced pressure at a low temperature to obtain the purified this compound.
Visualized Workflows
The following diagrams illustrate the generalized workflows for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the purification of this compound.
References
The Versatile Workhorse of Polymerization: A Technical Guide to tert-Butyl nonaneperoxoate
An in-depth exploration of the applications, synthesis, and experimental protocols for tert-Butyl nonaneperoxoate, a key organic peroxide in the polymer industry.
For Researchers, Scientists, and Drug Development Professionals
This compound, also known as tert-butyl peroxy-3,5,5-trimethylhexanoate, is a vital organic peroxide primarily utilized as a radical initiator for a wide array of polymerization reactions. Its commercial significance is underscored by its application in the production of major polymers, including low-density polyethylene (LDPE), polypropylene, polyvinyl chloride (PVC), and various acrylic resins. Furthermore, it serves as a crucial crosslinking and curing agent in the formulation of composite materials, adhesives, and coatings. This technical guide provides a comprehensive overview of its applications, supported by available quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Applications and Mechanisms
This compound's utility stems from its thermal decomposition to generate free radicals, which initiate the chain-growth process of polymerization. The specific temperature at which this decomposition occurs dictates its suitability for different polymer systems and processing techniques.
Polymerization Initiator
As a radical initiator, this compound is instrumental in the synthesis of a variety of polymers. Its effectiveness is characterized by its half-life at different temperatures, which determines the rate of radical generation and, consequently, the polymerization kinetics.
Low-Density Polyethylene (LDPE) Production: In the high-pressure polymerization of ethylene to produce LDPE, organic peroxides like this compound are essential for initiating the reaction. The process typically occurs in tubular or autoclave reactors under extreme conditions of temperature and pressure.[1]
Polystyrene and Acrylic Resins: It is also employed in the polymerization of styrene and various acrylic and methacrylic monomers. The choice of initiator and reaction temperature is critical for controlling the molecular weight and properties of the final polymer.
Curing and Crosslinking Agent
This compound is widely used in the curing of unsaturated polyester resins, often in combination with accelerators. This process is fundamental to the fabrication of fiber-reinforced plastics and other composite materials. It is particularly effective for hot press molding applications such as Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC).[2]
Crosslinking of Polyethylene: In addition to initiating polymerization, this peroxide can be used to crosslink pre-formed polymers like high-density polyethylene (HDPE). This process enhances the material's thermal stability, mechanical strength, and chemical resistance.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a comparative reference for its use in various applications.
| Property | Value | Reference |
| Chemical Name | tert-Butyl peroxy-3,5,5-trimethylhexanoate | |
| CAS Number | 13122-18-4 | |
| Alternative Names | This compound, TBPIN | |
| Molecular Formula | C13H26O3 |
Table 1: General Properties of this compound.
| Application | Temperature Range (°C) | Initiator Usage Level (%) | Notes | Reference |
| Curing of Unsaturated Polyester Resins | 130 - 160 | 1 - 2 | Suitable for all resin types; "shelf life" of resin + peroxide is several months at ambient temperature. | [2] |
| Hot Press Molding (SMC/BMC) | 130 - 160 | 1 - 2 | Optimum temperature range for short cure times (1-3 minutes). | [2] |
Table 2: Application Parameters for Curing Unsaturated Polyester Resins.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound. The following sections provide outlines for key experimental procedures.
Synthesis of this compound
While specific industrial synthesis protocols are proprietary, a general method for the synthesis of similar peresters involves the reaction of a suitable acid chloride with tert-butyl hydroperoxide in the presence of a base.
General Procedure:
-
Dissolve tert-butyl hydroperoxide in a suitable solvent and cool the mixture in an ice bath.
-
Slowly add a solution of 3,5,5-trimethylhexanoyl chloride to the cooled hydroperoxide solution while maintaining the temperature.
-
A base, such as pyridine or a solution of sodium hydroxide, is added dropwise to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature.
-
The organic layer is then separated, washed with water and brine, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the crude this compound, which may be further purified.
Curing of Unsaturated Polyester Resin
This protocol describes a typical procedure for curing an unsaturated polyester resin using this compound for applications like SMC or BMC.
Materials:
-
Unsaturated polyester resin
-
Styrene (as a reactive diluent)
-
tert-Butyl peroxy-3,5,5-trimethylhexanoate (initiator)
-
Fillers (e.g., calcium carbonate)
-
Reinforcing fibers (e.g., glass fibers)
-
Mold release agent
Procedure:
-
Prepare the resin paste by thoroughly mixing the unsaturated polyester resin, styrene, and fillers in a high-shear mixer.
-
Add the tert-Butyl peroxy-3,5,5-trimethylhexanoate to the resin paste at a concentration of 1-2% by weight of the resin and mix until homogeneously dispersed.
-
Incorporate the reinforcing fibers into the resin paste.
-
Apply a mold release agent to the surface of the mold.
-
Transfer the formulated compound into the preheated mold (130-160°C).
-
Apply pressure and maintain the temperature for a specified curing time (typically 1-3 minutes).
-
After the curing cycle is complete, the molded part is removed and allowed to cool.
-
Post-curing at a lower temperature may be performed to ensure complete reaction and optimize mechanical properties.
Crosslinking of High-Density Polyethylene (HDPE)
The following is a general laboratory procedure for the crosslinking of HDPE using this compound.
Materials:
-
High-density polyethylene (HDPE) powder or pellets
-
tert-Butyl peroxy-3,5,5-trimethylhexanoate
-
A suitable solvent (e.g., xylene for solution-based methods)
-
Internal mixer or two-roll mill
-
Compression molding press
Procedure:
-
Melt Blending:
-
Dry the HDPE material to remove any moisture.
-
In an internal mixer or on a two-roll mill heated above the melting point of HDPE (e.g., 150-160°C), melt the polymer.
-
Add the desired amount of this compound to the molten HDPE and mix for a sufficient time to ensure uniform dispersion. The concentration of the peroxide will influence the final crosslink density.
-
-
Compression Molding and Curing:
-
Transfer the peroxide-blended HDPE to a preheated mold.
-
Place the mold in a compression press and apply pressure.
-
Increase the temperature to the desired curing temperature (e.g., 180-200°C) and hold for a specific time to allow for the decomposition of the peroxide and subsequent crosslinking.
-
Cool the mold under pressure before removing the crosslinked HDPE sheet.
-
-
Characterization (Gel Content):
-
A known weight of the crosslinked sample is extracted with a suitable solvent (e.g., boiling xylene) for an extended period (e.g., 24 hours) to remove the soluble, uncrosslinked fraction.
-
The remaining insoluble gel is dried to a constant weight.
-
The gel content is calculated as the weight percentage of the insoluble fraction relative to the initial sample weight, providing a measure of the crosslinking degree.
-
Visualizing the Chemistry
Diagrams created using Graphviz (DOT language) help to illustrate the fundamental chemical processes involving this compound.
Safety and Handling
Organic peroxides like this compound are thermally sensitive and can undergo self-accelerating decomposition if not stored and handled properly. It is imperative to consult the Safety Data Sheet (SDS) for detailed information on storage conditions, handling procedures, and personal protective equipment.
This technical guide serves as a foundational resource for understanding and utilizing this compound in various polymerization and crosslinking applications. For specific and optimized results, further investigation into relevant patents and academic literature is recommended.
References
Methodological & Application
Application Notes and Protocols for tert-Butyl nonaneperoxoate as a Radical Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl nonaneperoxoate, also known by its synonyms tert-Butyl perisononanoate and tert-butyl 3,5,5-trimethylperoxyhexanoate, is an organic peroxide that serves as an efficient source of free radicals upon thermal decomposition. This property makes it a valuable radical initiator for a wide range of polymerization reactions and for the curing of thermosetting resins. Its activity is dependent on temperature, which allows for control over the initiation rate by adjusting the reaction temperature. This document provides detailed application notes, experimental protocols, and safety information for the use of this compound in a research and development setting.
Physicochemical Properties and Safety Information
This compound is a clear, colorless to slightly yellow liquid. Due to its peroxide nature, it is a reactive and thermally unstable compound that requires careful handling and storage.
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Keep the compound away from heat, sparks, open flames, and other sources of ignition.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.
-
Avoid shock and friction, as pure forms can be shock-sensitive and potentially explosive when heated rapidly to a critical temperature.[1]
-
In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it according to institutional and local regulations.
Applications
This compound is a versatile radical initiator with applications across various polymer synthesis and modification processes.
Polymerization of Vinyl Monomers
It is widely used as an initiator for the polymerization of various vinyl monomers. The choice of reaction temperature is crucial for controlling the rate of polymerization and the molecular weight of the resulting polymer.
-
Styrene and Styrene Copolymers: Effective for the polymerization of styrene in the temperature range of 90-140°C.[1]
-
Acrylates and Methacrylates: Used for the solution, bulk, and suspension (co)polymerization of acrylates and methacrylates.
-
Ethylene: Acts as an initiator for the polymerization of low-density polyethylene (LDPE) at high temperatures, typically between 210-270°C.[1]
Curing of Thermosetting Resins
This compound is an effective curing agent for unsaturated polyester (UP) resins at elevated temperatures. It is particularly suitable for hot press molding applications such as Sheet Molding Compound (SMC), Bulk Molding Compound (BMC), and Z-Molding Compound (ZMC) in the temperature range of 120-170°C.[1][2]
Crosslinking Agent
Similar to other organic peroxides, it can be used as a crosslinking agent to improve the mechanical properties and thermal stability of polymers.
Quantitative Data: Decomposition Kinetics
The rate of decomposition of a radical initiator is a critical parameter in polymerization kinetics. It is typically expressed in terms of its half-life (t½), the time required for half of the initiator to decompose at a given temperature. The following table summarizes the half-life of this compound in a chlorobenzene solution.[1][3]
| Half-life (t½) | Temperature (°C) | Temperature (°F) |
| 10 hours | 94 | 201 |
| 1 hour | 114 | 237 |
| 0.1 hour (6 minutes) | 135 | 275 |
Activation Energy: 140.78 kcal/mol[3]
Experimental Protocols
The following are representative protocols for the use of this compound as a radical initiator. These should be considered as starting points and may require optimization for specific applications.
Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA)
This protocol describes a lab-scale bulk polymerization of methyl methacrylate to produce poly(methyl methacrylate) (PMMA).
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer and reflux condenser
-
Nitrogen or Argon source for inert atmosphere
-
Heating mantle with temperature controller
-
Methanol (for precipitation)
Procedure:
-
Monomer Preparation: Remove the inhibitor from the methyl methacrylate monomer by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water until neutral pH is achieved. Dry the monomer over an anhydrous drying agent (e.g., magnesium sulfate) and then distill under reduced pressure.
-
Reaction Setup: Assemble the reaction vessel, ensuring it is clean and dry. Add the purified methyl methacrylate to the flask.
-
Initiator Addition: Carefully weigh the required amount of this compound and add it to the monomer. The concentration of the initiator will influence the molecular weight of the resulting polymer and the polymerization rate (a typical starting range is 0.1-1.0 mol% relative to the monomer).
-
Inert Atmosphere: De-gas the monomer-initiator mixture by bubbling with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 100°C) under a continuous inert gas flow. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination and Precipitation: After the desired reaction time (or when the desired conversion is reached), cool the reaction vessel to room temperature. The viscous polymer solution can then be dissolved in a suitable solvent (e.g., toluene) and precipitated by slowly adding the solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.
Visualizations
Decomposition of this compound
Caption: Homolytic cleavage of the peroxide bond upon heating.
General Workflow for Free Radical Polymerization
Caption: The three key stages of a free radical polymerization process.
References
Application Notes and Protocols for tert-Butyl Nonaneperoxoate in the Suspension Polymerization of Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tert-butyl nonaneperoxoate and its close structural analog, tert-butyl peroxyneodecanoate, as initiators in the suspension polymerization of styrene. The information is intended to guide researchers in developing and executing polymerization reactions to produce polystyrene beads with controlled properties.
Application Notes
1.1 Introduction to Suspension Polymerization of Styrene
Suspension polymerization is a widely used industrial process for the production of polystyrene beads. In this heterogeneous polymerization technique, droplets of a water-insoluble monomer, styrene, are dispersed in an aqueous phase with the aid of a suspending agent. A monomer-soluble initiator is dissolved in the styrene. The polymerization occurs within these monomer droplets, which act as individual micro-reactors. The surrounding aqueous phase serves as an efficient heat transfer medium, allowing for excellent temperature control of the exothermic polymerization reaction. The final product is in the form of small, spherical polymer beads that can be easily separated by filtration and washed.
1.2 Role of this compound as an Initiator
This compound belongs to the family of peroxyesters, which are effective radical initiators for the polymerization of vinyl monomers like styrene. Due to the limited availability of specific data for this compound, this document will refer to the well-characterized and structurally similar initiator, tert-butyl peroxyneodecanoate, as a representative model.
The choice of initiator is critical as its decomposition rate, which is temperature-dependent, dictates the rate of polymerization and influences the final properties of the polymer. Peroxyesters like tert-butyl peroxyneodecanoate offer a range of decomposition temperatures, making them versatile for various process conditions. The thermal decomposition of the O-O bond in the peroxide generates free radicals that initiate the polymerization chain reaction.[1]
1.3 Influence of Initiator Concentration on Polystyrene Properties
The concentration of the initiator has a significant impact on the molecular weight of the resulting polystyrene.[2] An increase in the initiator concentration leads to a higher number of free radicals generated at the beginning of the reaction.[2] This results in a larger number of growing polymer chains competing for the available monomer.[2] Consequently, the final polymer chains are shorter, leading to a lower average molecular weight.[2] Conversely, a lower initiator concentration results in fewer, but longer, polymer chains and thus a higher average molecular weight.[2] This relationship allows for the tailoring of the polymer's properties for specific applications.
Experimental Protocols
2.1 Safety Precautions
Organic peroxides are thermally sensitive and may undergo self-accelerating decomposition if not stored and handled properly.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[3]
-
Storage: Store this compound and other peroxides at the recommended low temperatures, away from heat sources, direct sunlight, and incompatible materials such as acids, bases, and reducing agents.[3]
-
Spills: In case of a spill, absorb the material with an inert substance and dispose of it as hazardous waste.[3] Do not use combustible materials for absorption.[3]
2.2 Materials and Reagents
-
Styrene monomer (inhibitor removed)
-
This compound (or tert-butyl peroxyneodecanoate)
-
Poly(vinyl alcohol) (PVA) as a suspending agent
-
Tricalcium phosphate (optional, as a secondary suspending agent)
-
Deionized water
-
Toluene (for polymer characterization)
-
Methanol (for polymer precipitation)
2.3 Equipment
-
Three-neck round-bottom flask (reaction kettle)
-
Mechanical stirrer with a variable speed motor
-
Reflux condenser
-
Thermometer or thermocouple
-
Heating mantle or water bath
-
Nitrogen inlet
-
Buchner funnel and filter paper
-
Vacuum oven
2.4 General Suspension Polymerization Protocol
This protocol is a general guideline and may require optimization based on the specific grade of this compound and desired polymer characteristics.
-
Preparation of the Aqueous Phase:
-
In the three-neck flask, dissolve poly(vinyl alcohol) (e.g., 0.5-1.0% w/v) in deionized water.
-
Heat the mixture gently (e.g., to 80-90°C) with stirring until the PVA is completely dissolved.
-
If using a secondary suspending agent like tricalcium phosphate, add it to the PVA solution and stir to form a stable suspension.
-
Cool the aqueous phase to the desired reaction temperature.
-
-
Preparation of the Organic Phase:
-
In a separate beaker, dissolve the desired amount of this compound (e.g., 0.1-0.5% by weight of monomer) in the inhibitor-free styrene monomer.
-
-
Polymerization Reaction:
-
Begin stirring the aqueous phase in the reaction flask at a constant rate (e.g., 300-500 rpm) to create a vortex. The stirring speed is crucial for controlling the final bead size.
-
Slowly add the organic phase (styrene and initiator solution) to the stirred aqueous phase. The monomer will disperse into small droplets.
-
Purge the reactor with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the target temperature. The temperature should be chosen based on the half-life of the initiator (see Table 1). A common starting point is a temperature where the initiator has a half-life of about 1 hour (e.g., ~64°C for tert-butyl peroxyneodecanoate).
-
Maintain the temperature and stirring rate for the duration of the polymerization (e.g., 3-6 hours).
-
Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., via gravimetry or spectroscopy).
-
-
Isolation and Purification:
-
Once the desired conversion is reached, cool the reactor to room temperature.
-
Discontinue stirring. The polystyrene beads will settle at the bottom of the flask.
-
Filter the beads using a Buchner funnel.
-
Wash the collected beads several times with deionized water to remove the suspending agent and other impurities.
-
Wash the beads with methanol to remove any unreacted monomer.
-
Dry the polystyrene beads in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Data Presentation
Table 1: Properties of a Representative Peroxyester Initiator (tert-Butyl Peroxyneodecanoate)
| Property | Value |
| Chemical Formula | C₁₁H₂₄O₃ |
| Molecular Weight | 216.3 g/mol |
| Half-life (t₁/₂) Data | |
| 10 hours | 46°C |
| 1 hour | 64°C |
| 0.1 hour (6 minutes) | 84°C |
Note: Data is for tert-butyl peroxyneodecanoate and serves as a close approximation for this compound.
Table 2: Representative Data on the Effect of Initiator Concentration on Polystyrene Properties
| Initiator Conc. (wt% of monomer) | Monomer Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 0.1 | ~95 | ~150,000 | ~330,000 | ~2.2 |
| 0.2 | ~97 | ~110,000 | ~253,000 | ~2.3 |
| 0.4 | ~98 | ~75,000 | ~180,000 | ~2.4 |
| 0.6 | ~98 | ~55,000 | ~137,500 | ~2.5 |
Note: This table presents illustrative data based on established principles of free-radical polymerization.[2] Actual results may vary depending on specific reaction conditions.
Visualizations
4.1 Initiation Mechanism of Styrene Polymerization
Caption: Initiation of styrene polymerization by a tert-butyl peroxyester.
4.2 Experimental Workflow for Suspension Polymerization
Caption: General workflow for the suspension polymerization of styrene.
References
Application Notes and Protocols for Emulsion Polymerization Initiated by tert-Butyl nonaneperoxoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tert-Butyl nonaneperoxoate (also known as tert-butyl peroxyisononanoate) as a radical initiator in emulsion polymerization. This document is intended for professionals in research, and development, including those in the pharmaceutical industry exploring polymer-based drug delivery systems.
Introduction to this compound
This compound is an organic peroxide that serves as an efficient source of free radicals for initiating polymerization. It is particularly useful in the synthesis of a variety of polymers, including acrylics, styrenics, and their copolymers. A key advantage of using this compound is its ability to initiate polymerization at moderate to high temperatures, typically in the range of 90°C to 135°C. This allows for controlled reaction kinetics and can be beneficial for specific polymer architectures. Furthermore, it is considered a good alternative to other peroxides where the formation of benzene as a byproduct is a concern.
Core Applications
The primary application of this compound is as a radical initiator in various polymerization processes. Its utility extends to:
-
Emulsion Polymerization: For the synthesis of latexes and polymer dispersions with applications in coatings, adhesives, and textiles.
-
Solution Polymerization: In the production of polymers in a solvent.
-
Suspension Polymerization: For the formation of polymer beads.
-
Crosslinking Agent: It can be used to induce crosslinking in polymers, thereby enhancing their mechanical and thermal properties.
Experimental Protocols
The following protocols are provided as illustrative examples for the use of a tert-butyl peroxyester initiator in emulsion polymerization. Researchers should note that specific parameters may require optimization based on the exact monomer system, desired particle size, and molecular weight.
Materials and Equipment
Materials:
-
Monomers (e.g., Styrene, Butyl Acrylate, Methyl Methacrylate)
-
Deionized Water
-
Surfactant (e.g., Sodium Dodecyl Sulfate)
-
Initiator: this compound
-
Buffer (e.g., Sodium Bicarbonate)
-
Chain Transfer Agent (optional, e.g., dodecyl mercaptan)
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet.
-
Monomer and initiator feed pumps.
-
Heating/cooling circulator for the reactor jacket.
-
Filtration system to remove any coagulum.
Protocol for Styrene-Acrylate Emulsion Polymerization
This protocol describes a semi-continuous emulsion polymerization process to synthesize a styrene-acrylate copolymer latex.
1. Reactor Setup:
- Assemble the glass reactor system and ensure all connections are secure.
- Charge the reactor with deionized water, a portion of the surfactant, and the buffer.
- Begin purging the reactor with nitrogen and continue a slow nitrogen purge throughout the reaction to maintain an inert atmosphere.
- Start the mechanical stirrer at a moderate speed (e.g., 200-300 rpm).
2. Pre-emulsion Preparation:
- In a separate vessel, prepare a pre-emulsion by mixing the monomers (styrene and butyl acrylate), the remaining surfactant, and deionized water.
- Stir the mixture vigorously for at least 30 minutes to form a stable emulsion.
3. Polymerization Reaction:
- Heat the reactor to the desired reaction temperature (e.g., 95°C).
- Once the temperature is stable, add a small initial charge of the pre-emulsion to the reactor to form seed particles.
- Begin the continuous feeds of the remaining pre-emulsion and a solution of the this compound initiator into the reactor over a period of 3-4 hours.
- Maintain the reaction temperature throughout the feed period.
4. Post-reaction and Cooling:
- After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
- Cool the reactor to room temperature.
- Filter the resulting latex through a fine mesh to remove any coagulum.
Quantitative Data
The following table summarizes representative data that could be obtained from an emulsion polymerization of a styrene-acrylate system initiated with a tert-butyl peroxyester. The actual results will vary depending on the specific experimental conditions.
| Parameter | Value |
| Monomer Composition | 50% Styrene, 50% Butyl Acrylate |
| Initiator Concentration | 0.5 wt% based on monomer |
| Surfactant Concentration | 2.0 wt% based on monomer |
| Reaction Temperature | 95°C |
| Solid Content | 45-50% |
| Monomer Conversion | >98% |
| Particle Size (Dn) | 100-150 nm |
| Polydispersity Index (PDI) | <0.2 |
| pH of Latex | 7.0-8.0 |
| Viscosity | 100-500 cP |
Visualizations
Initiation Mechanism
The following diagram illustrates the thermal decomposition of this compound to generate free radicals, which then initiate the polymerization of monomer (M).
Caption: Thermal decomposition of the initiator and subsequent monomer addition.
Experimental Workflow
The diagram below outlines the key steps in the semi-continuous emulsion polymerization process.
Caption: Workflow for semi-continuous emulsion polymerization.
Protocol for Solution Polymerization Using tert-Butyl Nonaneperoxoate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for conducting solution polymerization utilizing tert-Butyl nonaneperoxoate as a radical initiator. Solution polymerization is a versatile technique for synthesizing polymers with controlled molecular weights and narrow molecular weight distributions, which is particularly relevant in the development of materials for biomedical applications, including drug delivery systems and medical devices. This compound, a member of the peroxyester class of initiators, offers a favorable decomposition profile for the polymerization of a variety of monomers, including styrenics and acrylates. Its thermal decomposition generates free radicals that initiate the polymerization process. The choice of solvent in this method allows for effective heat dissipation and control over the reaction viscosity.
Key Reaction Parameters and Data
The selection of appropriate reaction conditions is critical for achieving the desired polymer characteristics. The following table summarizes key parameters for the solution polymerization of common monomers initiated by this compound. These values are derived from established principles of free-radical polymerization and available technical data on similar peroxyester initiators.
| Parameter | Styrene Polymerization | Acrylic/Methacrylic Acid and Ester Polymerization |
| Monomer Concentration | 30-70% (w/w in solvent) | 20-60% (w/w in solvent) |
| Initiator Concentration | 1.0-5.0 phr (parts per hundred parts of resin/monomer) | 0.5-10.0 phr (parts per hundred parts of resin/monomer)[1] |
| Solvent | Toluene, Ethylbenzene, Xylene | Methyl Ethyl Ketone (MEK), Toluene, Ethyl Acetate |
| Reaction Temperature | 90-140°C | 90-175°C |
| Reaction Time | 4-8 hours | 3-7 hours |
| Expected Molecular Weight (Mn) | 5,000 - 100,000 g/mol | 2,000 - 50,000 g/mol |
| Expected Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 |
Experimental Protocol: Solution Polymerization of Styrene
This protocol details the steps for the laboratory-scale solution polymerization of styrene using this compound as the initiator and toluene as the solvent.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Toluene (anhydrous)
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
-
Round-bottom flask with a reflux condenser, magnetic stirrer, thermocouple, and nitrogen inlet/outlet
-
Heating mantle with temperature controller
-
Ice bath
Procedure:
-
Inhibitor Removal from Styrene: Prior to use, the inhibitor (typically 4-tert-butylcatechol) must be removed from the styrene monomer. This is achieved by washing the styrene with an equal volume of 10% aqueous sodium hydroxide solution in a separatory funnel. The aqueous layer is discarded, and the styrene is then washed with distilled water until the washings are neutral. The purified styrene is dried over anhydrous magnesium sulfate and then filtered.
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a reflux condenser, a magnetic stir bar, a thermocouple, and a nitrogen inlet and outlet. The setup should be assembled and flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: The flask is charged with 100 mL of toluene and 50 g of purified styrene. The mixture is stirred and purged with nitrogen for 30 minutes to remove any dissolved oxygen.
-
Initiation of Polymerization: The reaction mixture is heated to the desired temperature (e.g., 110°C) under a gentle flow of nitrogen. Once the temperature has stabilized, a solution of 1.0 g of this compound in 10 mL of toluene is added to the flask.
-
Polymerization Reaction: The reaction is allowed to proceed at the set temperature with continuous stirring for a predetermined time (e.g., 6 hours). The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing the monomer conversion by techniques such as gas chromatography (GC) or by determining the solid content.
-
Termination and Polymer Isolation: After the desired reaction time, the polymerization is terminated by cooling the flask in an ice bath. The viscous polymer solution is then slowly poured into a beaker containing an excess of methanol (approximately 500 mL) while stirring vigorously. This will cause the polystyrene to precipitate out of the solution.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and then dried in a vacuum oven at 60°C until a constant weight is achieved.
-
Characterization: The resulting polystyrene can be characterized to determine its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The monomer conversion can be calculated from the initial mass of the monomer and the final mass of the dried polymer.
Experimental Workflow
Caption: Workflow for solution polymerization of styrene.
Mechanism of Free-Radical Polymerization
The solution polymerization initiated by this compound proceeds via a classic free-radical mechanism, which consists of three main stages: initiation, propagation, and termination.
Caption: Mechanism of free-radical polymerization.
Disclaimer: This protocol is intended for guidance and should be adapted as necessary by qualified personnel. Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling all chemicals. The polymerization of certain monomers can be highly exothermic and should be conducted with appropriate temperature control and safety measures in place.
References
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) Utilizing a Peroxide Initiator
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols describe the hypothetical use of tert-Butyl nonaneperoxoate as an initiator in a modified form of Atom Transfer Radical Polymerization (ATRP) known as Reverse ATRP. As of the current scientific literature, the direct use of this compound for ATRP has not been documented. The protocols provided are based on established principles of Reverse ATRP with other conventional radical initiators and are intended for research and development purposes. All experiments should be conducted with appropriate safety precautions.
Introduction to Reverse ATRP with Peroxide Initiation
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions.[1] The standard ATRP process is initiated by an alkyl halide in the presence of a transition metal complex in its lower oxidation state (e.g., Cu(I)Br).
Reverse ATRP is a variation of this process that can be initiated by conventional free-radical initiators, such as organic peroxides, in the presence of a transition metal complex in its higher oxidation state (e.g., Cu(II)Br2). The peroxide thermally decomposes to generate radicals, which then react with the monomer to initiate polymerization. The propagating radicals are then reversibly deactivated by the Cu(II) complex to form a dormant species and a Cu(I) complex. This dynamic equilibrium between active and dormant species allows for controlled polymer growth.
This compound is a member of the peroxyester family of organic peroxides, which are known to undergo thermal decomposition to generate free radicals. This property makes it a potential candidate for initiating Reverse ATRP. The primary advantage of using a peroxide initiator in this context is the potential to employ a wider range of commercially available initiators and to potentially simplify certain experimental setups.
Proposed Signaling Pathway for Reverse ATRP
The proposed mechanism for Reverse ATRP initiated by the thermal decomposition of a generic peroxide is illustrated below.
Caption: Proposed mechanism of Reverse ATRP initiated by a peroxide.
Experimental Protocols
Materials
-
Monomer (e.g., Styrene, Methyl Methacrylate) - Purified by passing through a column of basic alumina to remove inhibitor.
-
This compound (Assumed as initiator)
-
Copper(II) Bromide (CuBr₂)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Anhydrous Solvent (e.g., Toluene, Anisole)
-
Inhibitor remover columns
-
Schlenk flasks and other appropriate glassware for air-sensitive techniques
-
Nitrogen or Argon gas for creating an inert atmosphere
General Protocol for Reverse ATRP of Styrene
This protocol is a hypothetical adaptation for the use of this compound. The optimal temperature will depend on the half-life of the specific peroxide at a given temperature. For many tert-butyl peroxyesters, temperatures in the range of 100-120°C are suitable for achieving a reasonable rate of decomposition.
Table 1: Reaction Components for Reverse ATRP of Styrene
| Component | Molar Ratio (to Initiator) | Example Amount (for 10 mL Styrene) |
| Styrene (Monomer) | 100 | 10 mL (87.3 mmol) |
| This compound (Initiator) | 1 | 0.873 mmol |
| CuBr₂ (Catalyst) | 1 | 0.873 mmol |
| PMDETA (Ligand) | 2 | 1.746 mmol |
| Toluene (Solvent) | - | 10 mL |
Procedure:
-
Monomer Purification: Pass styrene through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (0.873 mmol) and the desired amount of this compound (0.873 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for at least 30 minutes to remove oxygen.
-
Addition of Ligand and Monomer: Under a positive pressure of inert gas, add the purified styrene (10 mL) and PMDETA (1.746 mmol) to the flask via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110°C) and begin stirring.
-
Monitoring the Reaction: Periodically take samples under inert conditions to monitor monomer conversion via ¹H NMR or gas chromatography (GC). Molecular weight and dispersity (Đ) can be determined by gel permeation chromatography (GPC).
-
Termination: Once the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the polymer solution in a large excess of a non-solvent (e.g., cold methanol). Filter and dry the resulting polymer under vacuum until a constant weight is achieved.
Data Presentation: Expected Outcomes
The success of a controlled polymerization is determined by several key parameters. The following table outlines the expected trends for a successful Reverse ATRP.
Table 2: Expected Quantitative Data for a Controlled Reverse ATRP
| Parameter | Expected Trend/Value | Method of Analysis |
| Monomer Conversion | Increases with time | ¹H NMR, GC |
| Molecular Weight (Mn) | Linear increase with conversion | GPC |
| Dispersity (Đ = Mw/Mn) | Low values (typically < 1.5) | GPC |
| First-Order Kinetics | Linear plot of ln([M]₀/[M]) vs. time | ¹H NMR, GC |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for performing a Reverse ATRP experiment.
References
Application Notes and Protocols: High-Pressure Polymerization of Ethylene with Tert-Butyl Nonaneperoxoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-pressure polymerization of ethylene using tert-butyl nonaneperoxoate as a free-radical initiator. This document is intended to serve as a practical guide for laboratory and pilot-scale synthesis of low-density polyethylene (LDPE).
Introduction
High-pressure polymerization of ethylene is the primary industrial method for producing low-density polyethylene (LDPE). The process typically operates at pressures ranging from 500 to 5000 bar and temperatures between 80°C and 350°C. The choice of initiator is critical in controlling the polymerization reaction and the final properties of the polymer. Organic peroxides are commonly used as initiators due to their controlled decomposition at high temperatures, which generates the free radicals necessary to initiate polymerization.
This compound, also known as tert-butyl per-iso-nonanoate or tert-butyl 3,5,5-trimethylperoxyhexanoate, is an effective organic peroxide initiator for this process. It is particularly suitable for use in high-pressure tubular and autoclave reactors, with a typical operational temperature range of 190°C to 250°C.
Quantitative Data Summary
The following tables summarize typical process parameters and expected polymer properties for the high-pressure polymerization of ethylene using a peroxide initiator like this compound. It is important to note that specific results can vary based on the exact experimental setup and conditions.
Table 1: Typical Reaction Conditions for High-Pressure Ethylene Polymerization
| Parameter | Value |
| Reactor Type | Autoclave or Tubular |
| Pressure | 1200 - 2600 bar |
| Initiation Temperature | 160 - 190 °C |
| Peak Temperature | 200 - 350 °C |
| Initiator Concentration | 0.02 - 0.10 wt% (relative to ethylene) |
| Solvent for Initiator | Aliphatic hydrocarbons (e.g., heptane, isododecane) |
Table 2: Expected Properties of LDPE Produced with this compound
| Property | Typical Value Range |
| Density | 0.915 - 0.935 g/cm³ |
| Melt Flow Index (MFI) | 0.2 - 20 g/10 min (190°C/2.16 kg) |
| Weight-Average Molecular Weight (Mw) | 80,000 - 300,000 g/mol |
| Number-Average Molecular Weight (Mn) | 20,000 - 60,000 g/mol |
| Polydispersity Index (PDI) | 4 - 6 |
Experimental Protocols
The following protocols provide a generalized methodology for the high-pressure polymerization of ethylene in both autoclave and tubular reactors using this compound as the initiator.
Autoclave Reactor Protocol
This protocol describes a batch-wise polymerization process in a high-pressure autoclave reactor.
Materials:
-
Ethylene (polymerization grade)
-
This compound (e.g., Luperox® 270)
-
Heptane or Isododecane (anhydrous)
-
Chain Transfer Agent (optional, e.g., propionaldehyde)
Equipment:
-
High-pressure autoclave reactor (e.g., 500 mL, rated for >3000 bar) with magnetic stirring, heating/cooling jacket, pressure transducer, and thermocouple.
-
High-pressure syringe pump for initiator injection.
-
Ethylene compressor.
-
Product recovery system.
Procedure:
-
Reactor Preparation: Ensure the autoclave reactor is clean, dry, and leak-free. Purge the reactor multiple times with high-purity nitrogen followed by ethylene gas to remove any oxygen.
-
Initiator Solution Preparation: In a separate vessel, prepare a dilute solution of this compound in the chosen solvent (e.g., heptane). A typical concentration is 1-5 wt%. If a chain transfer agent is used, it can be mixed with the initiator solution. For example, dilute 14.8 mg of tert-butyl peroxy-3,5,5-trimethylhexanoate in 1.3 g of heptane and 0.89 g of propanaldehyde.[1]
-
Reaction Initiation:
-
Pressurize the autoclave with ethylene to the desired reaction pressure (e.g., 2000 bar).
-
Heat the reactor to the initiation temperature (e.g., 177°C).[1]
-
Inject the prepared initiator solution into the reactor using the high-pressure syringe pump.
-
-
Polymerization:
-
Maintain constant stirring throughout the reaction.
-
Monitor the reactor temperature and pressure. The exothermic polymerization reaction will cause a rise in temperature. Control the peak temperature using the reactor's cooling system.
-
The reaction is typically run for a predetermined residence time.
-
-
Termination and Product Recovery:
-
After the desired reaction time, stop the initiator feed (if continuous) and rapidly cool the reactor.
-
Vent the unreacted ethylene gas.
-
Open the reactor and collect the polyethylene product.
-
Dry the polymer in a vacuum oven to remove any residual solvent.
-
-
Analysis: Characterize the resulting LDPE for its properties as outlined in Table 2.
Tubular Reactor Protocol
This protocol outlines a continuous polymerization process in a high-pressure tubular reactor.
Materials:
-
Ethylene (polymerization grade)
-
This compound
-
Solvent for initiator (e.g., isododecane)
-
Chain Transfer Agent (optional)
Equipment:
-
High-pressure tubular reactor with multiple heating/cooling zones and initiator injection points.
-
Primary and secondary ethylene compressors.
-
High-pressure initiator pumps.
-
High-pressure and low-pressure separators.
-
Extruder and pelletizer.
Procedure:
-
System Startup:
-
Pressurize the entire system with ethylene to the target operating pressure (e.g., 2500 bar).
-
Establish a continuous flow of ethylene through the tubular reactor.
-
Heat the reactor zones to their setpoint temperatures. The initial zones are typically heated to the initiation temperature.
-
-
Initiator Injection:
-
Prepare a solution of this compound in the solvent in a feed tank.
-
Continuously inject the initiator solution into the first reaction zone of the tubular reactor using a high-pressure pump. Additional initiator can be injected at subsequent points along the reactor to maintain the reaction.
-
-
Polymerization:
-
The polymerization reaction initiates and proceeds as the mixture flows through the heated zones of the reactor.
-
The temperature profile along the reactor is carefully controlled by the heating/cooling jackets to manage the exothermic reaction and influence polymer properties.
-
-
Separation and Recycling:
-
The mixture of molten polymer and unreacted ethylene exits the reactor and passes through a high-pressure separator.
-
The molten polymer is sent to a low-pressure separator where further unreacted ethylene is removed.
-
The separated ethylene is cooled, purified, and recycled back to the secondary compressor.
-
-
Product Finishing:
-
The molten LDPE from the low-pressure separator is fed to an extruder, which forms strands that are cooled in a water bath and cut into pellets.
-
-
Process Monitoring: Continuously monitor pressure, temperature, and flow rates to ensure stable operation and consistent product quality.
Visualizations
High-Pressure Ethylene Polymerization Workflow
References
Application Notes and Protocols for the Formulation of Coatings and Adhesives with tert-Butyl nonaneperoxoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-Butyl nonaneperoxoate as a polymerization initiator in the formulation of coatings and adhesives. This document includes its chemical properties, application protocols, and key performance data in various resin systems.
Introduction to this compound
This compound, also known as tert-butyl per-iso-nonanoate or TBPIN, is an organic peroxide widely used as a radical initiator for the polymerization of various monomers.[1] Its primary function is to generate free radicals upon thermal decomposition, which then initiate the crosslinking of resins to form a durable polymer network. This process, known as curing, is fundamental to the performance of many coatings and adhesives.
TBPIN is particularly effective for the curing of unsaturated polyester (UP) resins, acrylics, and styrene.[1] It is often used in combination with accelerators, such as cobalt salts, to achieve curing at lower temperatures.[1] The choice of initiator and accelerator system is critical in determining the curing characteristics, such as gel time, cure time, and the final physical properties of the coating or adhesive.
Physicochemical Properties and Handling
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 51240-95-0 |
| Molecular Formula | C13H26O3 |
| Appearance | Clear, colorless liquid |
| Active Oxygen Content | Approximately 6.95% |
| Half-life Temperature (t1/2) | |
| - 10h | 102°C |
| - 1h | 121°C |
| - 1min | 164°C |
| Storage Temperature | Below 25°C, away from direct sunlight and heat sources. |
Safety Precautions: Organic peroxides are thermally sensitive and can decompose rapidly if not stored and handled properly. Always refer to the Safety Data Sheet (SDS) before use. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Application in Coatings and Adhesives
Unsaturated Polyester (UP) Resin Formulations
This compound is a versatile initiator for the curing of UP resins, which are commonly used in coatings, composites, and adhesives. The curing process can be initiated by heat or by the addition of an accelerator at ambient temperatures.
Typical Formulation Components:
-
Unsaturated Polyester Resin: The base polymer, typically dissolved in a reactive monomer like styrene.
-
Reactive Monomer: Styrene is the most common, but others like alpha-methyl styrene or vinyl toluene can be used to modify properties.
-
Initiator: this compound.
-
Accelerator (Promoter): Typically cobalt-based, such as cobalt naphthenate or cobalt octoate, used for room temperature cure.
-
Inhibitor: Added by the resin manufacturer to ensure storage stability.
-
Fillers and Additives: Used to modify viscosity, reduce cost, and improve physical properties.
General Curing Guidelines for UP Resins:
| Curing Condition | Temperature Range | Initiator Level (phr) | Accelerator (phr) | Typical Applications |
| Ambient Temperature Cure | 20 - 30°C | 1.0 - 2.0 | 0.1 - 0.5 (e.g., 6% Cobalt Naphthenate) | Laminating, casting, adhesives |
| Elevated Temperature Cure | 60 - 100°C | 1.0 - 2.0 | Optional, can be used to reduce cycle times | Coatings, pultrusion |
| Hot Press Molding | 120 - 170°C | 1.0 - 2.0 | Not typically required | Sheet Molding Compound (SMC), Bulk Molding Compound (BMC) |
*phr = parts per hundred resin
Acrylic Resin Formulations
TBPIN is an effective initiator for the polymerization of acrylic monomers to produce acrylic resins for coatings and pressure-sensitive adhesives (PSAs). The polymerization is typically carried out at elevated temperatures.
Typical Monomers:
-
Methyl methacrylate (MMA)
-
Butyl acrylate (BA)
-
2-Ethylhexyl acrylate (2-EHA)
-
Acrylic acid (AA)
General Polymerization Guidelines for Acrylic Resins:
| Parameter | Range |
| Polymerization Temperature | 90 - 140°C |
| Initiator Concentration | 0.1 - 2.0% (by weight of monomer) |
| Solvent | Toluene, xylene, ethyl acetate |
Experimental Protocols
Protocol for Ambient Temperature Curing of an Unsaturated Polyester Resin Coating
This protocol describes the preparation and evaluation of a simple UP resin-based coating cured at room temperature using this compound and a cobalt accelerator.
Materials:
-
Unsaturated polyester resin (orthophthalic, pre-promoted with cobalt naphthenate)
-
Styrene (inhibited)
-
This compound
-
Glass panels for coating application
-
Film applicator (e.g., bird applicator)
-
Shore D hardness tester
-
Stopwatch
Procedure:
-
In a suitable container, weigh 100 parts of the unsaturated polyester resin.
-
Add 10 parts of styrene to adjust the viscosity and mix thoroughly.
-
Add 1.5 parts of this compound to the resin mixture and stir gently for 2 minutes, avoiding air entrapment.
-
Immediately apply the formulated resin to a clean glass panel using a film applicator to achieve a uniform wet film thickness of 250 µm.
-
Start the stopwatch immediately after adding the initiator.
-
Monitor the coating for gelation. The gel time is the time taken for the liquid resin to transition to a gelatinous state.
-
After gelation, continue to monitor the coating until it is tack-free. The tack-free time is the time at which the surface is no longer sticky to the touch.
-
Allow the coating to cure for 24 hours at room temperature (25°C).
-
After 24 hours, measure the Shore D hardness of the cured coating at five different locations and record the average value.
Protocol for Elevated Temperature Curing of an Acrylic Adhesive
This protocol outlines the synthesis of a solvent-based acrylic adhesive initiated by this compound.
Materials:
-
Butyl acrylate (BA)
-
2-Ethylhexyl acrylate (2-EHA)
-
Acrylic acid (AA)
-
This compound
-
Toluene (solvent)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Viscometer
Procedure:
-
Set up the reaction apparatus in a fume hood.
-
Charge the flask with 100 parts of toluene.
-
In a separate beaker, prepare the monomer mixture: 50 parts BA, 45 parts 2-EHA, and 5 parts AA.
-
Add 20% of the monomer mixture to the toluene in the flask.
-
Purge the flask with nitrogen for 15 minutes while stirring.
-
Heat the flask to 95°C.
-
In another beaker, dissolve 1.0 part of this compound in the remaining 80% of the monomer mixture.
-
Once the reactor temperature stabilizes at 95°C, slowly add the monomer/initiator mixture to the flask over a period of 3 hours.
-
After the addition is complete, maintain the reaction at 95°C for an additional 4 hours to ensure high monomer conversion.
-
Cool the reactor to room temperature.
-
Measure the viscosity and solids content of the resulting acrylic adhesive.
Data Presentation
The following tables summarize typical performance data obtained when using this compound in coating and adhesive formulations. The actual results will vary depending on the specific resin system, substrate, and curing conditions.
Table 1: Influence of Initiator and Accelerator Concentration on Curing of an Unsaturated Polyester Resin at 25°C
| Formulation | UP Resin (phr) | Styrene (phr) | 6% Cobalt Naphthenate (phr) | This compound (phr) | Gel Time (min) | Tack-Free Time (min) | Shore D Hardness (24h) |
| A | 100 | 10 | 0.2 | 1.0 | 25 - 35 | 50 - 60 | 75 - 80 |
| B | 100 | 10 | 0.2 | 1.5 | 18 - 25 | 40 - 50 | 80 - 85 |
| C | 100 | 10 | 0.2 | 2.0 | 12 - 18 | 30 - 40 | 82 - 87 |
| D | 100 | 10 | 0.4 | 1.5 | 10 - 15 | 25 - 35 | 80 - 85 |
Table 2: Typical Properties of a Solvent-Borne Acrylic PSA
| Property | Value |
| Monomer Composition | 50% BA / 45% 2-EHA / 5% AA |
| Initiator | This compound (1.0 phr) |
| Solvent | Toluene |
| Solids Content | 50 - 55% |
| Viscosity @ 25°C | 2000 - 3000 cP |
| 180° Peel Adhesion (PSTC-1) | 3.5 - 4.5 N/cm |
| Loop Tack (PSTC-16) | 4.0 - 5.0 N/cm |
Visualizations
Radical Initiation and Polymerization Mechanism
Caption: Radical polymerization initiated by the thermal decomposition of this compound.
Experimental Workflow for Coating Formulation and Curing
Caption: A typical experimental workflow for formulating, curing, and testing a coating.
References
Application Notes and Protocols for the Modification of Polypropylene with tert-Butyl nonaneperoxoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the modification of polypropylene (PP) using tert-Butyl nonaneperoxoate. The primary application of this process, known as controlled rheology or vis-breaking, is to alter the melt flow properties of polypropylene to suit various processing needs.
Introduction
The modification of polypropylene with organic peroxides is a well-established post-polymerization technique to tailor its rheological properties. This process, often carried out in a reactive extrusion setting, involves the thermal decomposition of the peroxide to generate free radicals. These radicals initiate a chain scission process in the polypropylene backbone, leading to a reduction in the average molecular weight and a narrowing of the molecular weight distribution. The primary outcome of this modification is an increase in the Melt Flow Index (MFI) of the polymer, which enhances its processability in applications such as injection molding and fiber spinning.[1][2] this compound serves as an efficient radical initiator for this purpose.
Principle of Modification
The modification process is initiated by the thermal decomposition of this compound into highly reactive radicals. These radicals abstract hydrogen atoms from the polypropylene chains, creating polymer radicals. The polymer radicals are unstable and undergo β-scission, resulting in the cleavage of the polymer chain and the formation of a shorter polymer chain with a terminal double bond and another polymer radical. This chain reaction effectively reduces the overall molecular weight of the polypropylene.
Experimental Protocols
Materials and Equipment
-
Materials:
-
Polypropylene (homopolymer or copolymer) pellets or powder with a known initial MFI.
-
This compound (ensure proper storage and handling as per safety data sheet).
-
Antioxidants/stabilizers (optional, to prevent excessive degradation).
-
Nitrogen gas for inert atmosphere.
-
-
Equipment:
-
Twin-screw extruder with controllable temperature zones and a feeding system.
-
Melt Flow Indexer (ASTM D1238).
-
Rheometer (for measuring complex viscosity).
-
Differential Scanning Calorimeter (DSC).
-
Fourier-Transform Infrared (FTIR) Spectrometer.
-
Fume hood and appropriate personal protective equipment (PPE).
-
Protocol for Polypropylene Modification
-
Preparation of the Peroxide Masterbatch:
-
For accurate dosing, it is recommended to prepare a masterbatch of this compound in polypropylene powder.
-
In a fume hood, weigh the desired amount of polypropylene powder.
-
Carefully add the required amount of liquid this compound to the powder and mix thoroughly until a homogenous blend is achieved. The concentration of the peroxide in the masterbatch will depend on the desired final MFI of the polypropylene.
-
-
Reactive Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical temperature profile for polypropylene is in the range of 180°C to 230°C. The temperature in the reaction zone should be sufficient to ensure the complete decomposition of the this compound.
-
Purge the extruder with nitrogen to create an inert atmosphere and prevent oxidative degradation.
-
Feed the polypropylene pellets into the main hopper of the extruder.
-
Feed the peroxide masterbatch into a downstream port of the extruder to ensure it is introduced into the molten polymer.
-
Set the screw speed of the extruder. A typical range is 100-300 RPM.
-
The molten, modified polypropylene is then extruded through a die, cooled in a water bath, and pelletized.
-
-
Sample Collection:
-
Allow the process to stabilize before collecting samples for analysis.
-
Collect pellets of the modified polypropylene for subsequent characterization.
-
Characterization of Modified Polypropylene
Melt Flow Index (MFI) Measurement
-
Protocol:
-
Perform the MFI test according to ASTM D1238 standard procedure.
-
Set the temperature of the MFI instrument to 230°C.
-
Place a 2.16 kg load on the piston.
-
Introduce the modified polypropylene pellets into the barrel of the instrument.
-
After the material has melted, extrude the polymer and collect the extrudate for a set period.
-
Weigh the collected extrudate and calculate the MFI in g/10 min.
-
Rheological Analysis
-
Protocol:
-
Use a rheometer with parallel plate geometry.
-
Heat the plates to the desired testing temperature (e.g., 200°C).
-
Place a sample of the modified polypropylene between the plates.
-
Perform a frequency sweep to determine the complex viscosity (η*), storage modulus (G'), and loss modulus (G'') as a function of angular frequency.
-
Thermal Analysis (DSC)
-
Protocol:
-
Weigh a small sample (5-10 mg) of the modified polypropylene into an aluminum DSC pan.
-
Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above its melting point (e.g., 220°C).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., 50°C).
-
Reheat the sample at the same controlled rate to 220°C.
-
Determine the melting temperature (Tm) and crystallization temperature (Tc) from the heating and cooling curves.
-
Data Presentation
The following tables summarize the expected quantitative data from the modification of polypropylene with this compound. The data is illustrative and will vary depending on the specific grade of polypropylene and the processing conditions.
Table 1: Effect of this compound Concentration on MFI
| Sample ID | Peroxide Concentration (ppm) | MFI (g/10 min) at 230°C/2.16 kg |
| PP-Control | 0 | 2.5 |
| PP-Mod-1 | 200 | 15.2 |
| PP-Mod-2 | 400 | 35.8 |
| PP-Mod-3 | 600 | 62.5 |
Table 2: Effect of Processing Temperature on MFI
| Sample ID | Peroxide Concentration (ppm) | Extrusion Temperature (°C) | MFI (g/10 min) at 230°C/2.16 kg |
| PP-Mod-4 | 400 | 200 | 30.1 |
| PP-Mod-5 | 400 | 220 | 35.8 |
| PP-Mod-6 | 400 | 240 | 41.2 |
Table 3: Rheological Properties of Modified Polypropylene
| Sample ID | Peroxide Concentration (ppm) | Complex Viscosity (η*) at 1 rad/s (Pa·s) |
| PP-Control | 0 | 5500 |
| PP-Mod-1 | 200 | 1200 |
| PP-Mod-2 | 400 | 550 |
| PP-Mod-3 | 600 | 250 |
Table 4: Thermal Properties of Modified Polypropylene
| Sample ID | Peroxide Concentration (ppm) | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) |
| PP-Control | 0 | 165.2 | 115.8 |
| PP-Mod-2 | 400 | 164.8 | 116.5 |
Visualizations
Caption: Experimental workflow for polypropylene modification.
Caption: Reaction pathway for peroxide-induced degradation of polypropylene.
Safety Precautions
Organic peroxides are reactive and potentially unstable compounds that require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling organic peroxides.[3][4]
-
Storage: Store this compound in its original container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[3] Adhere to the recommended storage temperature to prevent decomposition.
-
Handling: Avoid contact with incompatible materials such as strong acids, bases, and reducing agents.[3] Use non-sparking tools when handling peroxides.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and dispose of it according to local regulations.[3] Do not return spilled material to the original container.
-
Emergency Procedures: Be familiar with the emergency procedures for fires and accidental exposure as outlined in the safety data sheet.
References
Troubleshooting & Optimization
How to control the rate of polymerization with tert-Butyl nonaneperoxoate
Welcome to the technical support center for tert-Butyl nonaneperoxoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound as a polymerization initiator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is an organic peroxide used as a radical initiator for polymerization reactions. Organic peroxides readily decompose into free radicals when heated, which then initiate the polymerization of monomers. It is particularly useful in processes requiring initiation at elevated temperatures.
Q2: How do I control the rate of polymerization when using this compound?
The rate of polymerization is primarily controlled by two factors: temperature and the concentration of the initiator.
-
Temperature: The rate of decomposition of this compound into free radicals is highly dependent on temperature. Increasing the reaction temperature will increase the rate of decomposition and thus accelerate the polymerization rate.[1][2]
-
Concentration: A higher concentration of this compound will result in a higher concentration of free radicals, leading to a faster polymerization rate.[3] However, this may also lead to a lower average molecular weight of the polymer.[3]
Q3: What is the half-life of this compound and why is it important?
The half-life of a peroxide initiator is the time it takes for half of the initial quantity of the peroxide to decompose at a given temperature.[2] This is a critical parameter for selecting the appropriate initiator for a specific polymerization process and temperature. A shorter half-life indicates a faster decomposition and a higher rate of initiation.
Q4: What are the typical decomposition products of this compound?
Q5: What are the recommended storage and handling conditions for this compound?
Organic peroxides are thermally sensitive and can be hazardous if not handled correctly.[4] They should be stored in a cool, well-ventilated area, away from heat sources, and direct sunlight. It is crucial to adhere to the storage temperature guidelines provided by the manufacturer to prevent self-accelerating decomposition.[2][4] Always consult the Safety Data Sheet (SDS) for specific handling and safety information.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Polymerization is too slow. | 1. Reaction temperature is too low. 2. Initiator concentration is too low. | 1. Gradually increase the reaction temperature to increase the rate of peroxide decomposition. 2. Increase the concentration of this compound in the reaction mixture. |
| Polymerization is too fast or uncontrollable. | 1. Reaction temperature is too high. 2. Initiator concentration is too high. | 1. Lower the reaction temperature to decrease the rate of radical formation. 2. Reduce the concentration of the initiator. Consider a semi-batch or continuous addition of the initiator to maintain a steady radical concentration. |
| The final polymer has a low molecular weight. | High initiator concentration leads to a higher number of polymer chains being initiated, resulting in shorter chains.[3] | Reduce the concentration of this compound. A lower initiator concentration will lead to fewer polymer chains and a higher average molecular weight. |
| Inconsistent polymerization results between batches. | 1. Inaccurate temperature control. 2. Inconsistent initiator concentration. 3. Presence of inhibitors in the monomer. | 1. Ensure precise and stable temperature control throughout the polymerization process. 2. Accurately measure and dispense the initiator for each batch. 3. Ensure the monomer is free from inhibitors before starting the polymerization. |
Data Presentation
The following table provides thermal decomposition data for tert-Amyl peroxyneodecanoate, a closely related organic peroxide initiator. This data can be used as a reference to understand the thermal behavior of similar peroxyesters.
| Parameter | Value | Reference |
| Half-life (t½) | [2] | |
| 0.1 hour | 81°C | |
| 1 hour | 61°C | |
| 10 hours | 43°C | |
| Self-Accelerating Decomposition Temperature (SADT) | 20°C | [2][5] |
| Control Temperature (Tc) | 0°C | [2] |
| Critical Temperature (Tem) | 10°C | [2] |
| Recommended Storage Temperature (Ts max/Ts min) | -15°C / -25°C | [2][5] |
Note: The data presented above is for tert-Amyl peroxyneodecanoate (CAS 68299-16-1) and should be used as an illustrative example. Always refer to the manufacturer's specific data sheet for this compound.
Experimental Protocols
General Protocol for Radical Polymerization Initiation
This protocol provides a general guideline for using this compound as a radical initiator in a solution polymerization. The exact conditions will vary depending on the monomer and desired polymer characteristics.
-
Monomer Preparation: Ensure the monomer is free from inhibitors by passing it through a column of activated basic alumina or by distillation under reduced pressure.
-
Reaction Setup:
-
Assemble a reaction vessel equipped with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a temperature controller.
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove oxygen, which can inhibit radical polymerization.
-
-
Initiator Preparation:
-
Accurately weigh the required amount of this compound.
-
If necessary, dissolve the initiator in a small amount of the reaction solvent in a separate, clean, and dry vessel.
-
-
Polymerization:
-
Charge the reaction vessel with the purified monomer and solvent.
-
Heat the reaction mixture to the desired temperature under a continuous inert gas blanket.
-
Once the temperature has stabilized, add the initiator solution to the reaction vessel.
-
Maintain the reaction at the set temperature and monitor the progress of the polymerization by taking samples periodically to analyze for monomer conversion (e.g., by gravimetry, spectroscopy, or chromatography).
-
-
Termination and Isolation:
-
Once the desired conversion is reached, terminate the reaction by rapidly cooling the mixture and exposing it to air.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
Filter and wash the polymer to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Visualizations
References
- 1. Tert-Amyl peroxyneodecanoate | 68299-16-1 [chemicalbook.com]
- 2. yunno.net [yunno.net]
- 3. 68299-16-1 CAS MSDS (Tert-Amyl peroxyneodecanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. TERT BUTYL PER-ISO-NONANOATE - Ataman Kimya [atamanchemicals.com]
- 5. firstpetrochemicals.com [firstpetrochemicals.com]
Technical Support Center: Safe Handling and Use of tert-Butyl nonaneperoxoate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the prevention of premature decomposition of tert-Butyl nonaneperoxoate. Adherence to these guidelines is critical for ensuring experimental accuracy and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an organic peroxide, a class of compounds containing a reactive oxygen-oxygen single bond. This peroxy bond is inherently weak and susceptible to cleavage, which can be initiated by heat, light, or chemical contaminants. Premature decomposition can lead to a rapid, self-accelerating, and highly exothermic reaction, posing a significant safety hazard and compromising the integrity of experiments where it is used as a radical initiator or oxidizing agent.
Q2: What are the primary factors that can trigger the premature decomposition of this compound?
The primary triggers for decomposition are:
-
Heat: Elevated temperatures provide the energy required to break the weak O-O bond.
-
Contamination: Contact with incompatible materials can catalyze decomposition.
-
Light: UV radiation can initiate the formation of radicals, leading to decomposition.
-
Mechanical Shock and Friction: While less common for liquid peroxides, physical stress can potentially initiate decomposition in some formulations.
Q3: What are the visible signs of decomposition?
Visible signs of decomposition may include:
-
Gas evolution (bubbling)
-
Change in color
-
Cloudiness or precipitation
-
An increase in temperature of the container
If any of these signs are observed, the material should be handled with extreme caution, and appropriate emergency procedures should be initiated.
Troubleshooting Guide: Preventing Premature Decomposition
This guide addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly rapid reaction or exotherm upon addition of the peroxide. | 1. Contaminated reaction vessel or reagents.2. Incorrect reaction temperature (too high).3. Localized concentration of the peroxide. | 1. Ensure all glassware is scrupulously clean and free of metal traces, acids, bases, or other residues. Use fresh, high-purity solvents and reagents.2. Verify the reaction temperature is within the recommended range for the specific protocol. Use a properly calibrated thermometer.3. Add the peroxide slowly and sub-surface to the reaction mixture with vigorous stirring to ensure rapid and even dispersion. |
| Gas evolution from the peroxide storage container. | 1. Storage temperature is too high.2. Contamination of the storage container.3. Exposure to sunlight. | 1. Immediately move the container to a cooler, designated storage area. Do not open the container if it appears pressurized.2. Ensure the original container is used and that it has not been compromised. Never return unused peroxide to the original container.3. Store in a dark, well-ventilated area away from direct sunlight. |
| Inconsistent experimental results (e.g., variable initiation times, yields). | 1. Partial decomposition of the peroxide stock solution.2. Inaccurate measurement of the peroxide. | 1. If the peroxide has been stored for an extended period or under suboptimal conditions, its concentration may have decreased. It is advisable to use fresh material or titrate the solution to determine the active peroxide content.2. Use calibrated micropipettes or syringes for accurate measurement. The viscosity of the peroxide solution may affect accuracy. |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to preventing the premature decomposition of this compound.
Storage Recommendations
Recommended Storage Temperature: Store this compound in a dedicated, well-ventilated, and explosion-proof refrigerator at a temperature between 2°C and 8°C . This temperature range is a conservative estimate to minimize the rate of thermal decomposition.
Storage "Don'ts":
-
DO NOT store near heat sources, in direct sunlight, or near ignition sources.[3]
-
DO NOT store with incompatible materials.
-
DO NOT return unused material to the original container.
-
DO NOT store in a sealed container that cannot vent in case of gas evolution.
Incompatible Materials
Contact with the following materials can catalyze a violent decomposition and must be avoided:[2]
| Material Class | Examples |
| Strong Acids | Sulfuric acid, Hydrochloric acid |
| Strong Bases | Sodium hydroxide, Potassium hydroxide |
| Reducing Agents | Metal hydrides, Sulfites |
| Strong Oxidizing Agents | Other peroxides, Perchlorates |
| Metal Salts (especially transition metals) | Cobalt, Iron, Copper salts |
| Amines | |
| Rust and Dust |
Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile, neoprene)
-
Flame-retardant lab coat
Experimental Protocol: Radical-Initiated Polymerization of Styrene
This protocol provides a general framework for the use of this compound as a radical initiator.
Objective: To synthesize polystyrene using this compound as a thermal initiator.
Materials:
-
Styrene, inhibitor removed
-
Toluene, anhydrous
-
This compound
-
Nitrogen gas supply
-
Reaction flask with a reflux condenser, magnetic stirrer, and temperature probe
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood.
-
Purge the system with nitrogen for 15-20 minutes to remove oxygen.
-
Charge the flask with 100 mL of toluene and 20 mL of inhibitor-free styrene.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 90-110°C). The operating temperature for polymerizations using tert-butyl per-iso-nonanoate is typically in the 90-140°C range.[3]
-
In a separate, clean, and dry beaker, prepare a solution of this compound in a small amount of toluene.
-
Once the reaction mixture has reached the target temperature, slowly add the initiator solution dropwise over a period of 10-15 minutes.
-
Maintain the reaction at the set temperature and monitor for signs of polymerization (e.g., increase in viscosity).
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, non-solvent (e.g., methanol).
-
Filter and dry the resulting polystyrene.
Visualizing Safety and Decomposition Pathways
Logical Flowchart for Safe Handling
Caption: A logical workflow for the safe handling of this compound.
Decomposition Pathway of a tert-Butyl Peroxyester
The thermal decomposition of a tert-butyl peroxyester, such as this compound, primarily proceeds through the homolytic cleavage of the weak oxygen-oxygen bond.
Caption: A simplified representation of the thermal decomposition of a tert-butyl peroxyester.
References
Side reactions and byproducts of tert-Butyl nonaneperoxoate decomposition
Technical Support Center: tert-Butyl nonaneperoxoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address specific issues that may be encountered during experimentation, with a focus on side reactions and byproduct formation during decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary decomposition pathway of this compound?
The primary decomposition of this compound is initiated by the homolytic cleavage of the weak oxygen-oxygen bond upon heating. This generates a tert-butoxy radical and a nonanoyloxy radical. The nonanoyloxy radical is highly unstable and rapidly undergoes decarboxylation to produce carbon dioxide and an octyl radical. The tert-butoxy radical can undergo further reactions, primarily β-scission to form acetone and a methyl radical, or hydrogen abstraction to form tert-butanol.
Q2: What are the common side reactions and byproducts I should expect?
Beyond the primary decomposition products (carbon dioxide, acetone, tert-butanol), a variety of byproducts can be formed through secondary reactions of the radical intermediates. These can include:
-
From the Octyl Radical:
-
Octane: Formed by hydrogen abstraction from a solvent or other molecule.
-
Hexadecane: Formed by the dimerization of two octyl radicals.
-
Octene isomers: Formed through disproportionation reactions between octyl radicals.
-
-
From the Methyl Radical:
-
Methane: Formed by hydrogen abstraction.
-
Ethane: Formed by the dimerization of two methyl radicals.
-
-
Other Potential Byproducts:
-
Products arising from the reaction of radicals with the solvent or other molecules present in the reaction mixture.
-
Q3: How can I minimize the formation of unwanted byproducts?
The formation of byproducts is highly dependent on reaction conditions. To minimize their formation:
-
Temperature Control: Operate at the lowest effective temperature for the desired initiation rate. Higher temperatures can accelerate side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction pathways. Solvents that are prone to hydrogen abstraction can increase the formation of certain byproducts.
-
Concentration: The concentration of the peroxide initiator can affect the probability of radical-radical interactions.
Q4: What are the signs of premature decomposition of my this compound solution?
Premature decomposition can be indicated by:
-
Gas evolution (bubbling) from the solution at temperatures below the intended reaction temperature.
-
A noticeable increase in the temperature of the solution without external heating.
-
A change in the color or clarity of the solution.
-
Inconsistent or unexpectedly rapid reaction rates in your experiment.
Troubleshooting Guides
Issue 1: Inconsistent or Slow Reaction Initiation
| Possible Cause | Troubleshooting Step |
| Incorrect Storage: The peroxide may have degraded due to improper storage temperature or exposure to contaminants. | Verify the storage conditions against the manufacturer's recommendations. Use a fresh, properly stored batch of the initiator. |
| Low Reaction Temperature: The temperature may be insufficient to induce decomposition at the desired rate. | Gradually increase the reaction temperature in small increments, monitoring the reaction progress. Consult literature for appropriate temperature ranges for similar peroxyesters. |
| Presence of Inhibitors: The reaction mixture may contain unintentional inhibitors that are scavenging the primary radicals. | Purify all reagents and solvents to remove potential inhibitors. |
Issue 2: Runaway Reaction or Uncontrolled Exotherm
| Possible Cause | Troubleshooting Step |
| Excessive Initiator Concentration: Too much initiator can lead to a rapid, uncontrolled generation of radicals and heat. | Carefully review and recalculate the required initiator concentration. Start with a lower concentration and gradually increase if necessary. |
| Inadequate Heat Dissipation: The reaction vessel may not be able to dissipate the heat generated by the decomposition and subsequent reactions. | Improve heat dissipation by using a larger reaction vessel, a cooling bath, or a more efficient stirring mechanism. |
| Contamination: Contamination with incompatible materials (e.g., strong acids, bases, metal salts) can catalyze rapid decomposition. | Ensure all glassware is scrupulously clean and that no incompatible materials are introduced into the reaction. |
Quantitative Data on Byproduct Formation
The following table provides illustrative quantitative data on the decomposition byproducts of a generic long-chain tert-butyl peroxyester, similar to this compound, under typical reaction conditions. Note: This data is for representative purposes and the actual byproduct distribution for this compound may vary depending on specific experimental conditions.
| Byproduct | Typical Molar Yield (%) | Analytical Method |
| Carbon Dioxide | > 95 | Gas Chromatography (GC) |
| Acetone | 80 - 90 | Gas Chromatography-Mass Spectrometry (GC-MS) |
| tert-Butanol | 5 - 15 | GC-MS |
| Methane | 5 - 10 | GC |
| Octane | 20 - 30 | GC-MS |
| Hexadecane | 10 - 20 | GC-MS |
| Octene Isomers | 5 - 10 | GC-MS |
Experimental Protocols
Protocol for Analysis of Decomposition Byproducts by GC-MS
-
Sample Preparation:
-
Accurately weigh a sample of this compound into a reaction vessel.
-
Add the desired solvent (e.g., dodecane, which has a high boiling point and is relatively inert) to a known concentration.
-
Heat the solution under a controlled temperature program in a sealed reactor.
-
-
GC-MS Analysis:
-
Inject a small aliquot of the decomposed sample into a GC-MS system.
-
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C, hold for 5 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 500.
-
-
-
Data Analysis:
-
Identify the individual byproducts by comparing their mass spectra to a standard library (e.g., NIST).
-
Quantify the relative amounts of each byproduct by integrating the peak areas in the total ion chromatogram (TIC) and using appropriate calibration standards.
-
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
Optimizing Tert-Butyl Nonaneperoxoate Initiator Concentration: A Technical Guide
for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of tert-butyl nonaneperoxoate in polymerization experiments. This guide is designed to assist researchers in achieving desired polymer characteristics by effectively controlling the initiator concentration.
Troubleshooting Guide
This section addresses common issues encountered during polymerization reactions initiated by this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Monomer Conversion | 1. Insufficient Initiator Concentration: Not enough primary radicals are generated to initiate polymerization effectively. 2. Reaction Temperature Too Low: The decomposition rate of this compound is too slow at the current temperature to generate an adequate flux of radicals. 3. Presence of Inhibitors: Oxygen or other impurities in the reaction mixture can scavenge radicals, terminating polymerization. | 1. Increase Initiator Concentration: Incrementally increase the concentration of this compound. 2. Increase Reaction Temperature: Refer to the half-life data to select a temperature that provides a suitable initiation rate. 3. Degas the Reaction Mixture: Utilize techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., nitrogen, argon) to remove dissolved oxygen.[1] |
| High Polydispersity Index (PDI) | 1. Inconsistent Radical Generation: Fluctuations in temperature can lead to a non-uniform rate of initiator decomposition. 2. Chain Transfer Reactions: Chain transfer to solvent, monomer, or polymer can lead to the formation of new, shorter chains, broadening the molecular weight distribution. 3. High Initiator Concentration: An excessively high concentration of initiator can lead to a high rate of termination reactions, including combination, which can broaden the PDI. | 1. Ensure Stable Reaction Temperature: Use a well-calibrated and stable heat source, such as an oil bath with a temperature controller. 2. Select an Appropriate Solvent: Choose a solvent with a low chain transfer constant for the specific monomer being polymerized. 3. Optimize Initiator Concentration: Systematically vary the initiator concentration to find a balance between initiation rate and termination events. |
| Low Polymer Molecular Weight | 1. High Initiator Concentration: A higher concentration of the initiator leads to the generation of more polymer chains, resulting in shorter average chain lengths.[2] 2. High Reaction Temperature: Elevated temperatures can increase the rate of chain transfer reactions, which terminate growing chains and initiate new, shorter ones. | 1. Decrease Initiator Concentration: Reducing the amount of this compound will lead to the formation of fewer, but longer, polymer chains. 2. Lower Reaction Temperature: A lower temperature will reduce the rate of chain transfer, allowing chains to grow longer before termination. This must be balanced with achieving a sufficient polymerization rate. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Reagent Purity: Impurities in the monomer or solvent can affect the polymerization kinetics. 2. Inconsistent Degassing: The amount of residual oxygen can vary between experiments. 3. Inaccurate Measurement of Initiator: Small variations in the amount of initiator can have a significant impact on the final polymer properties. | 1. Purify Monomer and Solvent: Ensure consistent purity of all reagents before use. 2. Standardize Degassing Procedure: Implement a consistent and thorough degassing protocol for all reactions. 3. Use a Stock Solution of Initiator: Preparing a stock solution of this compound can help in accurately dispensing small quantities. |
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in a polymerization reaction?
A1: The optimal concentration of this compound can vary significantly depending on the monomer, solvent, reaction temperature, and desired polymer molecular weight. A general starting point for solution polymerization is typically in the range of 0.1 to 2.0 mol% with respect to the monomer. However, empirical optimization is crucial for each specific system.
Q2: How does the concentration of this compound affect the molecular weight of the resulting polymer?
A2: The concentration of this compound is inversely related to the molecular weight of the polymer. A higher initiator concentration leads to a greater number of initiating radicals, which results in the formation of more polymer chains. With a finite amount of monomer, this leads to polymers with a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, resulting in a higher average molecular weight.[2]
Q3: What is the role of temperature in optimizing the initiator concentration?
A3: Temperature is a critical parameter as it dictates the decomposition rate of this compound, which is often characterized by its half-life. The half-life is the time it takes for half of the initiator to decompose at a given temperature. For effective polymerization, a temperature should be chosen where the initiator has a half-life that allows for a steady supply of radicals throughout the desired reaction time. For peroxyesters like this compound, the 10-hour half-life temperature is a common starting point for polymerization temperature selection. For example, the analogous tert-butyl peroxybenzoate has a 10-hour half-life at 104°C.[3]
Q4: How can I determine the optimal concentration of this compound for my specific experiment?
A4: The optimal concentration is best determined experimentally. A systematic approach, such as running a series of polymerizations with varying initiator concentrations while keeping all other parameters (monomer concentration, temperature, solvent, and reaction time) constant, is recommended. The resulting polymers should be analyzed for molecular weight (e.g., by Gel Permeation Chromatography - GPC) and monomer conversion (e.g., by ¹H NMR or gravimetry) to identify the concentration that yields the desired properties.
Q5: What are the safety precautions I should take when working with this compound?
A5: this compound is an organic peroxide and should be handled with care. It is sensitive to heat and can decompose, potentially leading to a fire or explosion if not stored and handled properly. Always store it in a cool, well-ventilated area away from heat sources and incompatible materials. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes the expected qualitative relationship between the concentration of this compound and key polymer properties in a typical free-radical polymerization.
| Initiator Concentration | Polymer Molecular Weight (Mₙ) | Polydispersity Index (PDI) | Rate of Polymerization |
| Low | High | Can be narrow or broad | Slow |
| Medium | Medium | Typically narrower | Moderate |
| High | Low | Can broaden | Fast |
Note: This table represents general trends. The actual quantitative relationship is highly dependent on the specific reaction conditions.
Experimental Protocols
Protocol for Optimizing Initiator Concentration in Styrene Solution Polymerization
This protocol outlines a general procedure for determining the optimal concentration of this compound for the solution polymerization of styrene.
Materials:
-
Styrene (inhibitor removed)
-
Toluene (or other suitable solvent)
-
This compound
-
Nitrogen or Argon gas
-
Round-bottom flasks with stir bars
-
Condenser
-
Septa
-
Syringes and needles
-
Oil bath with temperature controller
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
Preparation of Reagents:
-
Remove the inhibitor from styrene by washing with an aqueous sodium hydroxide solution, followed by washing with deionized water, drying over an anhydrous salt (e.g., magnesium sulfate), and filtering.
-
Ensure the solvent is anhydrous.
-
-
Reaction Setup:
-
Set up a series of identical round-bottom flasks, each equipped with a magnetic stir bar and a condenser.
-
To each flask, add a fixed amount of styrene and toluene. A typical monomer concentration is in the range of 1-3 M.
-
Seal the flasks with septa.
-
-
Degassing:
-
Deoxygenate the monomer solutions by bubbling with nitrogen or argon for at least 30 minutes. Alternatively, perform three freeze-pump-thaw cycles for more rigorous oxygen removal.[1]
-
-
Initiator Addition:
-
Prepare a stock solution of this compound in the reaction solvent to ensure accurate addition of small quantities.
-
Using a syringe, add a different, predetermined amount of the initiator solution to each flask. The concentrations to be tested could range, for example, from 0.1 to 1.0 mol% relative to the styrene monomer.
-
-
Polymerization:
-
Immerse the flasks in a preheated oil bath set to the desired reaction temperature (e.g., based on the half-life of the initiator).
-
Allow the polymerization to proceed for a fixed amount of time (e.g., 4-24 hours).
-
-
Termination and Polymer Isolation:
-
After the specified time, quench the reaction by cooling the flasks in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, while stirring.
-
Collect the precipitated polystyrene by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion for each reaction by gravimetry (mass of polymer obtained / initial mass of monomer).
-
Analyze the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).
-
-
Optimization:
-
Plot the obtained Mₙ, PDI, and conversion as a function of the initiator concentration.
-
Identify the initiator concentration that provides the desired combination of molecular weight, PDI, and conversion for your application.
-
Visualizations
References
Technical Support Center: Temperature Control for Reactions with tert-Butyl Nonaneperoxoate
This technical support guide is intended for researchers, scientists, and drug development professionals working with tert-Butyl nonaneperoxoate. It provides essential information for safe handling and effective temperature control during chemical reactions.
Troubleshooting Guide
Question: My reaction is showing an unexpected and rapid temperature increase. What should I do?
Answer: An unexpected temperature rise can indicate the beginning of a thermal runaway reaction, which can be dangerous. Your immediate actions should be:
-
Stop the addition of reactants: Immediately cease feeding any more reagents into the reaction vessel.
-
Enhance cooling: Increase the cooling to the reactor jacket or cooling coils to its maximum capacity.
-
Emergency cooling: If available, use an emergency cooling system, such as a quench bath or an injection of a cold, inert solvent.
-
Alert personnel: Inform your colleagues and the lab supervisor about the situation.
-
Evacuate if necessary: If the temperature continues to rise uncontrollably, evacuate the area immediately and follow your institution's emergency procedures.
Question: I'm observing localized hotspots in my reaction mixture. What could be the cause and how can I prevent this?
Answer: Localized hotspots can be caused by poor mixing or the direct addition of a concentrated initiator to the reaction mass. To prevent this:
-
Improve agitation: Ensure your stirring or agitation is vigorous enough to maintain a homogenous mixture.
-
Dilute the initiator: Consider diluting the this compound in a compatible, inert solvent before adding it to the reaction.
-
Controlled addition: Add the initiator slowly and subsurface to ensure it disperses quickly.
Question: My reaction is proceeding much slower than expected. Could this be a temperature-related issue?
Answer: Yes, a slow reaction rate can be due to the temperature being too low. The initiation efficiency of this compound is temperature-dependent.
-
Verify temperature: Double-check your temperature probes and control system to ensure they are calibrated and reading accurately.
-
Gradual temperature increase: If the temperature is indeed too low, increase it gradually to the desired setpoint. Avoid rapid heating, as this can lead to an uncontrolled reaction.
Frequently Asked Questions (FAQs)
What is the recommended storage temperature for this compound?
What are the primary hazards associated with this compound?
This compound is sensitive to heat, mechanical shock, and friction.[1] Its decomposition can be triggered by these factors, leading to the release of heat and oxygen, which can result in a fire or explosion.[1] It is also a strong oxidizing agent and can react violently with incompatible materials such as reducing agents, strong acids, and bases.[1]
At what temperatures is this compound typically used?
The application temperature of this compound depends on the specific polymerization reaction. For the production of Low-Density Polyethylene (LDPE), it is used in the temperature range of 190°C to 250°C.[1] For the polymerization of polystyrene, the temperature range is 90°C to 120°C, and for acrylic resins, it is around 135°C.[1]
Data Presentation
Table 1: Operational Temperature Ranges for this compound in Polymerization Reactions
| Polymer Application | Temperature Range (°C) |
| Low-Density Polyethylene (LDPE) | 190 - 250 |
| Polystyrene | 90 - 120 |
| Acrylic Resins | ~135 |
Note: The Self-Accelerating Decomposition Temperature (SADT) for this compound is not publicly available. The SADT is the lowest temperature at which the substance in its commercial packaging will undergo a self-accelerating decomposition. It is critical to obtain this information from the supplier's SDS.
Experimental Protocols
General Protocol for Safe Handling of this compound in a Laboratory Setting
This protocol provides a general guideline. Always refer to your institution's specific safety procedures and the manufacturer's SDS.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct all work in a well-ventilated fume hood with the sash at the lowest practical height.
-
Incompatible Materials: Keep this compound away from reducing agents, strong acids, strong bases, and metals.
-
Dispensing: Use non-sparking tools and equipment. Ground and bond containers when transferring the material.
-
Heating: Never heat organic peroxides directly. Use a controlled temperature bath (e.g., water or oil bath) for heating.
-
Waste Disposal: Dispose of any unused material and contaminated items as hazardous waste according to your institution's guidelines. Never return unused material to the original container.
Visualizations
References
Troubleshooting guide for poor initiation with tert-Butyl nonaneperoxoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tert-Butyl nonaneperoxoate.
Troubleshooting Guide for Poor Initiation
Poor or inconsistent initiation is a common issue encountered during polymerization or curing reactions. This guide provides a systematic approach to identify and resolve the root causes.
Question: My reaction initiated with this compound is failing or showing significantly delayed initiation. What are the potential causes and how can I troubleshoot this?
Answer:
Poor initiation with this compound can stem from several factors, primarily related to temperature, storage and handling, and the presence of contaminants. Follow these steps to diagnose the issue:
1. Verify Reaction Temperature:
-
Problem: The reaction temperature is too low for efficient thermal decomposition of the peroxide. Organic peroxides require a specific temperature range to generate free radicals at a suitable rate.
-
Solution: this compound is typically used for polymerization at elevated temperatures. For instance, it is effective for the polymerization of styrene between 90-140°C and for acrylates and methacrylates between 90-130°C.[1] Ensure your reaction temperature is within the recommended range for your specific monomer system. A gradual increase in temperature might be necessary to achieve the desired initiation rate.
2. Check Storage Conditions and Peroxide Quality:
-
Problem: Improper storage can lead to the degradation of the peroxide, reducing its activity. Organic peroxides are thermally unstable and must be stored under controlled temperatures to maintain their quality.
-
Solution:
-
Age and Contamination: Use the peroxide on a first-in, first-out basis. Avoid returning unused peroxide to the original container to prevent contamination.[3] Contaminants can act as inhibitors or accelerators, leading to inconsistent performance.
3. Identify Potential Inhibitors or Incompatible Materials:
-
Problem: The presence of certain substances in your reaction mixture can inhibit the free radical generation process.
-
Solution:
-
Common Inhibitors: Avoid contact with reducing agents (such as amines), acids, alkalis, and heavy metal compounds (like cobalt accelerators, driers, and metal soaps).[3] These materials can react with the peroxide and prevent it from initiating polymerization.
-
Monomer Purity: Ensure the monomer you are using is free from inhibitors that are often added for stabilization during storage. These inhibitors may need to be removed before polymerization.
-
4. Evaluate Activator Systems (if applicable):
-
Problem: For lower temperature applications, an activator may be required to promote the decomposition of the peroxide. The absence or incorrect concentration of an activator will result in poor initiation.
-
Solution: While this compound is generally used at higher temperatures, some peroxide systems can be activated at lower temperatures. For unsaturated polyester resins, a combination with a cobalt accelerator (e.g., a 6% cobalt solution) can be used for curing at temperatures of 60°C and higher.[1] If using an activator, ensure it is compatible and used at the correct concentration.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: While the precise Self-Accelerating Decomposition Temperature (SADT) for this compound is not publicly available, it is crucial to store it in a cool, dry, and well-ventilated place, away from heat and direct sunlight. Based on data for a similar organic peroxide, tert-butyl peroxyneodecanoate, a control temperature of 0°C (32°F) is recommended to maintain product quality and safety.[2][3]
Q2: Can I use this compound for room temperature applications?
A2: this compound is primarily a high-temperature initiator. For curing at lower temperatures (around 60°C and higher), it can be used in combination with an accelerator, such as a cobalt solution, particularly for unsaturated polyester resins.[1] For true room temperature applications, a different peroxide/accelerator system may be more suitable.
Q3: What are the signs of peroxide decomposition?
A3: Visual signs of decomposition can include cloudiness, gas evolution (bulging of the container), or a change in color. If any of these are observed, the peroxide should be handled with extreme caution and disposed of according to safety protocols. Do not use peroxide that shows signs of decomposition.
Q4: What materials should be avoided when working with this compound?
A4: To prevent premature decomposition or inhibition, avoid contact with strong acids, bases, reducing agents (like amines), and metal compounds (e.g., cobalt, iron).[3] Use clean, inert materials for handling and transfer, such as stainless steel, polyethylene, or glass.
Quantitative Data Summary
The following table summarizes key temperature data for a close analogue of this compound, which can be used as a reference for safe handling and storage.
| Parameter | Value (for tert-butyl peroxyneodecanoate) | Description |
| SADT | 20°C (68°F) | The lowest temperature at which self-accelerating decomposition in the original packaging may occur.[2][3] |
| Control Temperature (Tc) | 0°C (32°F) | The maximum temperature at which the organic peroxide can be safely transported.[2] |
| Emergency Temperature (Te) | 10°C (50°F) | The temperature at which emergency procedures must be implemented.[2] |
Experimental Protocols
Methodology for Determining Self-Accelerating Decomposition Temperature (SADT):
The SADT is determined using the Heat Accumulation Storage Test as described in the United Nations' "Recommendations on the Transport of Dangerous Goods, Manual of Tests and Criteria".[3] This test involves storing the packaged organic peroxide at a series of elevated, constant temperatures and observing for any self-heating. The lowest temperature at which a self-accelerating decomposition is observed is determined to be the SADT.
Visualizations
Caption: Troubleshooting workflow for poor initiation with this compound.
References
Technical Support Center: Minimizing Residual Monomer in Polymerization with tert-Butyl Peroxyesters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on minimizing residual monomer in polymerization reactions initiated with tert-butyl peroxyesters, such as tert-butyl nonaneperoxoate.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization that can lead to high levels of residual monomer.
Question: What are the primary causes of high residual monomer content in my polymerization reaction?
Answer:
High residual monomer content is typically a result of incomplete polymerization. Several factors can contribute to this:
-
Suboptimal Initiator Concentration: The concentration of the tert-butyl peroxyester initiator plays a crucial role. An insufficient amount of initiator will result in a lower concentration of free radicals, leading to a slower and less complete polymerization.
-
Incorrect Polymerization Temperature: The decomposition rate of peroxyester initiators is highly temperature-dependent. If the temperature is too low, the initiator will decompose too slowly, generating an inadequate number of radicals to sustain the polymerization. Conversely, a temperature that is too high can cause rapid initiator decomposition, leading to a burst of radicals that quickly terminate, leaving unreacted monomer.
-
Insufficient Reaction Time: Polymerization reactions require sufficient time to go to completion. If the reaction is stopped prematurely, a significant amount of monomer will remain unreacted.
-
Presence of Inhibitors: Oxygen is a potent inhibitor of free-radical polymerization. Other impurities in the monomer or solvent can also act as inhibitors, quenching the propagating radicals and halting the polymerization process.
-
Poor Heat Transfer: In bulk or suspension polymerizations, inadequate stirring or cooling can lead to localized "hot spots" where the polymerization rate is excessively high, leading to premature termination and incomplete conversion in other parts of the reaction mixture.
Question: How can I optimize the initiator concentration to minimize residual monomer?
Answer:
Optimizing the initiator concentration is a critical step in minimizing residual monomer. Here are key considerations:
-
Start with Recommended Levels: Begin with the initiator concentration recommended by the manufacturer for the specific monomer and polymerization conditions.
-
Systematic Variation: If residual monomer is still high, perform a series of experiments systematically varying the initiator concentration. It is important to note that simply increasing the initiator concentration indefinitely is not always the solution, as excessively high concentrations can lead to lower molecular weight polymers and potentially other side reactions.
-
Monitor Monomer Conversion: Track the monomer conversion over time for each initiator concentration. This will help you understand the reaction kinetics and determine the optimal concentration for achieving high conversion.
Question: What is the ideal temperature profile for my polymerization, and how does it affect residual monomer?
Answer:
The ideal temperature profile depends on the specific tert-butyl peroxyester initiator being used, as each has a characteristic half-life at a given temperature.
-
Initiator Half-Life: The half-life of an initiator is the time it takes for half of the initiator to decompose at a specific temperature. For tert-butyl peroxyesters, the 10-hour half-life temperature is a common metric. The polymerization should generally be conducted at a temperature close to the 10-hour half-life temperature of the initiator to ensure a steady supply of radicals throughout the reaction.
-
Stepwise Temperature Profiles: In some cases, a stepwise temperature profile can be beneficial. Starting at a lower temperature allows for a controlled initiation phase, and then increasing the temperature towards the end of the reaction can help to drive the polymerization to higher conversion and consume the remaining monomer. For example, in the polymerization of methyl methacrylate, increasing the temperature from 70°C to 100°C can significantly reduce the residual monomer content.[1]
Question: What post-polymerization techniques can I use to further reduce residual monomer?
Answer:
Even under optimal conditions, a small amount of residual monomer may remain. Post-polymerization techniques can be employed to reduce these levels further:
-
Thermal Post-Cure: Increasing the temperature of the polymer after the main polymerization is complete can help to polymerize the remaining monomer. The temperature for the post-cure should be chosen to be above the glass transition temperature (Tg) of the polymer to allow for increased mobility of the remaining monomer and radicals.
-
Redox Initiator "Chasing": A common and effective technique, particularly in emulsion polymerization, is to add a redox initiator system after the primary polymerization.[2] This system, typically consisting of an oxidizing agent and a reducing agent, generates a new flux of radicals at a lower temperature to "chase" and polymerize the residual monomer.
-
Devolatilization: For polymers that are processed in a molten state, vacuum stripping or devolatilization can be used to physically remove unreacted monomer.
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable level of residual monomer?
A1: The acceptable level of residual monomer is highly dependent on the application of the final polymer. For food packaging and biomedical applications, the regulations are very strict, and residual monomer levels often need to be in the parts per million (ppm) range. For industrial applications, the requirements may be less stringent.
Q2: How do I remove inhibitors from my monomer before polymerization?
A2: Commercial monomers are often supplied with inhibitors to prevent premature polymerization during storage. These inhibitors must be removed before use. Common methods for inhibitor removal include:
-
Washing with an alkaline solution: For acidic inhibitors like hydroquinone, washing the monomer with an aqueous solution of sodium hydroxide can effectively remove them.
-
Passing through an inhibitor removal column: Pre-packed columns containing alumina or other adsorbents are commercially available and are a convenient way to remove inhibitors.
Q3: Can I use a combination of different initiators to minimize residual monomer?
A3: Yes, using a combination of initiators with different decomposition temperatures can be an effective strategy. An initiator with a lower decomposition temperature can be used to start the polymerization, while an initiator with a higher decomposition temperature can be used to continue the polymerization at a later stage or during a post-cure step to consume residual monomer.
Q4: What analytical techniques are suitable for measuring residual monomer?
A4: The most common and accurate techniques for quantifying residual monomer are:
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for separating and quantifying volatile residual monomers like styrene and methyl methacrylate.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another widely used technique, particularly for less volatile monomers or when the polymer matrix is complex.[5][6][7][8][9]
Data Presentation
Table 1: Effect of Polymerization Temperature on Residual Methyl Methacrylate (MMA) in PMMA
| Polymerization Temperature (°C) | Residual MMA (wt%) |
| 30 | 4.6 |
| 60 | 3.3 |
| 70 | Significantly higher than 70°C followed by 100°C |
| 100 (for 12 hours) | 0.07 |
Data sourced from[1]
Table 2: Residual Methyl Methacrylate (MMA) in Heat-Cured vs. Self-Cured PMMA
| Curing Method | Residual MMA (wt%) |
| Heat-Cured | 1.44 |
| Self-Cured | 8.71 |
Data sourced from[5]
Experimental Protocols
Protocol 1: Suspension Polymerization of Styrene with a Peroxyester Initiator
This protocol provides a general procedure for the suspension polymerization of styrene using a combination of benzoyl peroxide and tert-butyl perbenzoate as initiators.
Materials:
-
Styrene monomer (inhibitor removed)
-
Deionized water
-
Tricalcium phosphate (suspending agent)
-
Benzoyl peroxide (initiator)
-
tert-Butyl perbenzoate (initiator)
-
Hydrochloric acid (for washing)
Procedure:
-
Prepare the Aqueous Phase: In a reactor equipped with a stirrer, thermometer, and condenser, prepare the aqueous phase by dispersing tricalcium phosphate in deionized water. The concentration of the suspending agent will need to be optimized for the desired bead size.
-
Prepare the Organic Phase: In a separate vessel, dissolve the desired amounts of benzoyl peroxide and tert-butyl perbenzoate in the styrene monomer.
-
Initiate Polymerization: Heat the aqueous phase in the reactor to the desired initial temperature (e.g., 90°C) with stirring. Once the temperature is stable, add the organic phase to the reactor.[10]
-
Maintain Polymerization Conditions: Maintain the reaction mixture at the set temperature with continuous stirring for a specified period (e.g., 7 hours at 90°C). The stirring speed is crucial for maintaining the suspension and controlling the particle size.[10]
-
Increase Temperature (Optional): After the initial polymerization period, the temperature can be raised (e.g., to 130°C) to increase the monomer conversion and reduce residual monomer.[10]
-
Cooling and Washing: Once the polymerization is complete, cool the reactor. The polymer beads can then be collected by filtration.
-
Purification: Wash the polymer beads with a dilute solution of hydrochloric acid to remove the tricalcium phosphate, followed by washing with deionized water until the washings are neutral.
-
Drying: Dry the polymer beads in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: Determination of Residual Methyl Methacrylate (MMA) by HPLC
This protocol describes a method for quantifying residual MMA in a polymer sample using HPLC.[5]
Materials and Equipment:
-
Polymer sample
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Accurately weigh about 50 mg of the polymer sample into a glass vial.
-
Add 1 ml of acetone to dissolve the polymer.
-
Add 10 ml of methanol to precipitate the polymer.
-
Filter the supernatant through a 0.45 µm syringe filter to remove the precipitated polymer.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a mixture of acetonitrile and water (e.g., 50:50 v/v).[5]
-
Set the flow rate to 1.0 ml/min and the column temperature to 40°C.[5]
-
Set the UV detector to a wavelength of 205 nm or 230 nm.[7][8]
-
Inject a known volume (e.g., 10 µl) of the filtered sample solution into the HPLC.
-
-
Quantification:
-
Prepare a series of standard solutions of MMA in the mobile phase at known concentrations.
-
Inject the standard solutions and create a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of MMA in the sample solution from the calibration curve and the peak area of the MMA in the sample chromatogram.
-
Calculate the weight percentage of residual MMA in the original polymer sample.
-
Visualizations
Caption: Workflow for minimizing residual monomer in polymerization.
Caption: Troubleshooting decision tree for high residual monomer.
References
- 1. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 5. jps.usm.my [jps.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. Level of residual monomer released from orthodontic acrylic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 43.230.198.52 [43.230.198.52]
- 9. High performance liquid chromatographic determination of residual monomer released from heat-cured acrylic resin. An in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5464915A - Method of preparing styrene polymers by suspension polymerization - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to tert-Butyl nonaneperoxoate and Benzoyl Peroxide as Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, the choice of initiator is a critical parameter that dictates the kinetics of polymerization and the final properties of the polymer. This guide provides an objective comparison of two commonly used organic peroxide initiators: tert-Butyl nonaneperoxoate and benzoyl peroxide. This analysis is supported by experimental data to assist researchers in selecting the optimal initiator for their specific polymerization requirements.
Performance Comparison
A side-by-side comparison of the key performance indicators for this compound (represented by its close analogue, tert-butyl peroxy-iso-nonanoate) and benzoyl peroxide reveals distinct differences in their thermal reactivity and efficiency.
| Property | This compound (as tert-butyl peroxy-iso-nonanoate) | Benzoyl Peroxide |
| Chemical Formula | C₁₃H₂₆O₃ | C₁₄H₁₀O₄ |
| Molecular Weight | 230.35 g/mol | 242.23 g/mol |
| Active Oxygen Content | ~6.95% | ~6.61% |
| 10-hour Half-Life Temperature | Not explicitly available, but active in the 90-140°C range for styrene polymerization. | 73°C[1] |
| 1-hour Half-Life Temperature | Not explicitly available, but active in the 90-140°C range for styrene polymerization. | 92°C[1] |
| Initiator Efficiency (f) | Data not readily available. Typical values for peroxides range from 0.3 to 0.8.[2] | 0.89 ± 0.08 (in methyl methacrylate at 100°C)[3] |
| Appearance | Liquid | White granular solid |
| Solubility | Soluble in organic solvents. | Slightly soluble in alcohols and vegetable oils; insoluble in water.[1] |
Note: Data for this compound is represented by tert-butyl peroxy-iso-nonanoate due to the limited availability of specific data for the former.
Experimental Protocols
To ensure a standardized and reproducible comparison of polymerization initiators, the following experimental methodologies are recommended.
Determination of Initiator Half-Life
The half-life of a polymerization initiator is a measure of its thermal stability and is crucial for selecting an initiator that decomposes at an appropriate rate for a given polymerization temperature. A common method for determining the half-life is through isothermal decomposition studies.
Protocol:
-
Solution Preparation: Prepare a dilute solution (e.g., 0.1 M) of the initiator in a suitable solvent (e.g., dodecane or the monomer to be polymerized).
-
Isothermal Decomposition: Place multiple sealed ampoules of the initiator solution in a constant temperature bath set to the desired temperature.
-
Sampling: At regular time intervals, remove an ampoule from the bath and quench the decomposition by rapid cooling (e.g., in an ice bath).
-
Analysis: Analyze the concentration of the remaining peroxide in each sample. This can be done using techniques such as High-Performance Liquid Chromatography (HPLC) or iodometric titration (as outlined in ASTM E1228 for peroxy esters)[4].
-
Calculation: Plot the natural logarithm of the peroxide concentration versus time. The slope of the resulting linear plot is the negative of the first-order decomposition rate constant (k_d). The half-life (t_½) can then be calculated using the equation: t_½ = ln(2) / k_d.
-
Temperature Range: Repeat this procedure at several different temperatures to determine the half-life as a function of temperature.
Determination of Initiator Efficiency
Initiator efficiency (f) is the fraction of radicals generated by the initiator that successfully initiate a polymer chain. It is a critical factor in controlling the rate of polymerization and the molecular weight of the resulting polymer.
Protocol:
-
Polymerization Reaction: Conduct a polymerization reaction under controlled conditions (temperature, monomer concentration, and initiator concentration).
-
Inhibitor Method: One common method involves the use of a stable free radical inhibitor, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The inhibitor consumes the primary radicals generated by the initiator.
-
Induction Period: The time during which no polymerization occurs is known as the induction period. This period is directly proportional to the rate of radical generation and the initial concentration of the inhibitor.
-
Calculation: By measuring the length of the induction period, the rate of effective radical production can be determined. The initiator efficiency (f) can then be calculated by comparing this rate to the theoretical rate of radical generation based on the initiator's decomposition rate constant.
-
Alternative Method (SEC/GPC): Initiator efficiency can also be estimated by analyzing the molecular weight of the resulting polymer using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC). The number of polymer chains formed can be related to the number of initiator molecules that effectively initiated polymerization. The initiator efficiency can be calculated by comparing the theoretical and actual molecular weights[5].
Mechanism of Action: Free Radical Initiation
Both this compound and benzoyl peroxide function as polymerization initiators by undergoing thermal decomposition to generate free radicals. These highly reactive species then attack monomer units, initiating the chain-growth polymerization process.
General Initiation Pathway
The initiation of free-radical polymerization by organic peroxides follows a two-step process: decomposition of the initiator to form primary radicals, followed by the addition of these radicals to a monomer unit.
Caption: General workflow of free radical polymerization initiation.
Thermal Decomposition of Initiators
The initial and rate-determining step in the initiation process is the homolytic cleavage of the weak oxygen-oxygen bond within the peroxide molecule upon heating.
Caption: Thermal decomposition of benzoyl peroxide and this compound.
Conclusion
The selection between this compound and benzoyl peroxide as a polymerization initiator should be based on the specific requirements of the polymerization process, particularly the desired reaction temperature. Benzoyl peroxide, with its lower half-life temperatures, is suitable for polymerizations conducted at moderate temperatures. In contrast, this compound, being active at higher temperatures, is a more appropriate choice for high-temperature polymerization processes.
References
A Comparative Analysis of tert-Butyl Nonaneperoxoate and Other Commercially Significant Peroxy Esters
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry and organic synthesis, the choice of a radical initiator is paramount to achieving desired reaction kinetics and final product properties. Peroxy esters are a versatile class of initiators, prized for their predictable decomposition rates across a range of temperatures. This guide provides an objective comparison of tert-Butyl nonaneperoxoate against other widely utilized peroxy esters, supported by experimental data to inform selection for specific research and development applications.
Performance Characteristics at a Glance
The efficacy of a peroxy ester as a radical initiator is primarily dictated by its thermal decomposition rate, which is commonly expressed in terms of its half-life at various temperatures. The active oxygen content is also a critical parameter, as it directly relates to the number of free radicals generated per unit mass of the initiator. The following table summarizes key performance data for this compound and several other common peroxy esters.
| Peroxy Ester | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Active Oxygen (%) | 10-hr Half-Life Temp. (°C) | 1-hr Half-Life Temp. (°C) | 1-min Half-Life Temp. (°C) |
| tert-Butyl Peroxyisononanoate | 22913-02-6 | C₁₃H₂₆O₃ | 230.34 | ~6.95 | ~99 | ~118 | ~154 |
| tert-Butyl Peroxybenzoate | 614-45-9 | C₁₁H₁₄O₃ | 194.23 | 8.16 | 104 | 124 | 165 |
| Dicumyl Peroxide | 80-43-3 | C₁₈H₂₂O₂ | 270.37 | 5.92 | 117 | 135 | 171 |
| Benzoyl Peroxide | 94-36-0 | C₁₄H₁₀O₄ | 242.23 | 6.61 | 73 | 92[1] | 131[1] |
| tert-Butyl Peroxypivalate | 927-07-1 | C₉H₁₈O₃ | 174.24 | 9.18 | 57 | 75 | 111 |
| tert-Butyl Peroxyneodecanoate | 26748-41-4[2] | C₁₄H₂₈O₃ | 244.37 | 6.55[2] | 46[3] | 64[3] | 101[3] |
Note: Data for tert-Butyl Peroxyisononanoate is based on available information for its isomer and may vary slightly.
Thermal Decomposition Pathway and Radical Generation
The utility of peroxy esters stems from the homolytic cleavage of the oxygen-oxygen bond upon heating, which generates two free radicals. These radicals then initiate the desired chemical reaction, such as polymerization. The general decomposition pathway is illustrated below. The nature of the 'R' and 'R'' groups influences the stability of the resulting radicals and, consequently, the decomposition kinetics.
References
A Comparative Guide to the Decomposition Kinetics of tert-Butyl Peroxyesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal decomposition kinetics of tert-butyl nonaneperoxoate, with a focus on its close structural analog, tert-butyl peroxy-n-butyrate. The performance of this primary aliphatic peroxyester is compared with other commercially significant organic peroxides: tert-butyl peroxy-2-ethylhexanoate and tert-butyl peroxybenzoate. This document is intended to assist researchers in selecting appropriate initiators for polymerization and other chemical processes by providing key kinetic data, detailed experimental methodologies, and a clear visualization of decomposition pathways.
Comparative Kinetic Data
The thermal stability and decomposition kinetics of organic peroxides are critical parameters for their application as radical initiators. The following table summarizes the key kinetic data for tert-butyl peroxy-n-butyrate (as an analog for this compound) and two other commonly used tert-butyl peroxyesters. The data reveals that the decomposition rate is significantly influenced by the structure of the acyl group. The decomposition of these peroxides follows first-order kinetics.
| Peroxide | Activation Energy (Ea) (kJ/mol) | Half-Life (t½) Data | Decomposition Mechanism |
| tert-Butyl peroxy-n-butyrate | ~145 | Not explicitly found, but expected to be similar to other primary aliphatic peresters. | Single-bond scission of the O-O bond. |
| tert-Butyl peroxy-2-ethylhexanoate | ~130 | 10 hr @ 74°C, 1 hr @ 92°C, 1 min @ 130°C (in benzene) | Concerted two-bond scission with immediate formation of CO2. |
| tert-Butyl peroxybenzoate | Not explicitly found | 10 hr @ 124°C | Not explicitly detailed in the provided search results. |
Experimental Protocols
The kinetic data presented in this guide are typically determined using techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FT-IR) Spectroscopy.
Differential Scanning Calorimetry (DSC) for Kinetic Analysis
DSC is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For organic peroxides, it is used to determine the heat of decomposition and to study the kinetics of the decomposition reaction.
Methodology:
-
Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the organic peroxide is placed in a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidation. A temperature program is set. For dynamic scans, a constant heating rate (e.g., 2, 5, 10 °C/min) is applied over a specified temperature range. For isothermal analysis, the sample is rapidly heated to a specific temperature and held constant.
-
Data Acquisition: The instrument measures the differential heat flow between the sample and the reference pan as a function of temperature or time. The decomposition of the peroxide will result in an exothermic peak.
-
Kinetic Analysis: The data from multiple dynamic scans at different heating rates can be used to calculate the activation energy (Ea) and the pre-exponential factor (A) using methods like the Kissinger or Ozawa-Flynn-Wall method. Isothermal DSC data can be used to determine the rate constant (k) at a specific temperature.
FT-IR Spectroscopy for Monitoring Decomposition
FT-IR spectroscopy can be used to monitor the concentration of the peroxide over time by measuring the change in the intensity of a characteristic vibrational band (e.g., the C=O stretch of the perester).
Methodology:
-
Solution Preparation: A dilute solution of the organic peroxide in a suitable solvent (e.g., n-heptane) is prepared.
-
Experimental Setup: The solution is placed in a high-pressure, high-temperature optical cell equipped with IR-transparent windows (e.g., CaF2 or ZnS). The cell is connected to a system that allows for precise temperature and pressure control.
-
Data Collection: The FT-IR spectrometer is set to acquire spectra at regular time intervals while the solution is maintained at a constant temperature.
-
Data Analysis: The decrease in the absorbance of the characteristic peroxide peak is monitored over time. This data is then used to calculate the first-order rate constant for the decomposition reaction.
Visualizing the Process
To better understand the experimental and chemical processes, the following diagrams have been generated.
Caption: Experimental workflow for kinetic analysis of peroxide decomposition.
Caption: Decomposition pathway of a primary aliphatic tert-butyl peroxyester.
A Comparative Guide to Analytical Methods for the Quantification of tert-Butyl nonaneperoxoate and Related Organic Peroxides
For researchers, scientists, and professionals in drug development requiring precise quantification of organic peroxides like tert-Butyl nonaneperoxoate, a variety of analytical techniques are available. This guide provides a comparative overview of common methodologies, including High-Performance Liquid Chromatography (HPLC) with different detection systems and Gas Chromatography-Mass Spectrometry (GC-MS). While specific data for this compound is limited in publicly available literature, this guide draws comparisons from structurally similar organic peroxides, offering valuable insights into potential analytical approaches.
Comparison of Analytical Methods
The selection of an appropriate analytical method for quantifying this compound and its analogs depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the performance of various methods for compounds structurally similar to this compound.
| Analytical Method | Analyte | Limit of Detection (LOD) | Key Performance Characteristics | Reference |
| HPLC with UV-Chemiluminescence Detection | Benzoyl Peroxide | 6.8 µM | Isocratic separation on an ODS column was achieved within 30 minutes. The method involves on-line UV irradiation to generate hydrogen peroxide, which is then detected by peroxyoxalate chemiluminescence. | [1] |
| HPLC with UV-Chemiluminescence Detection | tert-Butyl Hydroperoxide | 31.3 µM | Simultaneous determination of multiple organic peroxides and hydrogen peroxide is possible. | [2][1] |
| HPLC with UV-Chemiluminescence Detection | Cumene Hydroperoxide | 1.3 µM | Offers high sensitivity for certain organic peroxides. | [2][1] |
| HPLC with Oxidative Amperometric Detection | tert-Butyl Hydroperoxide | Not Specified | This method provides an alternative detection strategy for organic peroxides, particularly for those that can be electrochemically oxidized. | [3] |
| GC-MS | tert-Butyl Hydroperoxide (TBHP) | Not Specified | A correlation coefficient of r² > 0.999 was achieved for TBHP, indicating excellent linearity. This method is suitable for volatile and thermally stable peroxides. | [4][5] |
| GC-MS | di-tert-Butyl Peroxide (DTBP) | Not Specified | Similar to TBHP, a high correlation coefficient (r² > 0.999) was obtained. | [6][4][5] |
Note: The data presented is for organic peroxides structurally related to this compound. Method validation for this compound would be required to establish specific performance characteristics.
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are generalized protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) with UV-Chemiluminescence Detection
This method is suitable for the simultaneous determination of various organic peroxides.[2][1]
Instrumentation:
-
HPLC system with a pump, injector, and a C18 reversed-phase column (ODS column).
-
On-line UV irradiation unit (e.g., 254 nm).
-
Chemiluminescence detector.
Reagents:
-
Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water. The specific ratio should be optimized for the separation of the target analytes.
-
Peroxyoxalate chemiluminescence reagent.
Procedure:
-
Sample Preparation: Dissolve the sample containing the organic peroxide in a suitable solvent compatible with the mobile phase.
-
Chromatographic Separation: Inject the sample into the HPLC system. The organic peroxides are separated on the C18 column using an isocratic or gradient elution.
-
Post-Column UV Irradiation: After separation, the eluent passes through a UV irradiation unit. The UV light induces the decomposition of the organic peroxides to generate hydrogen peroxide.
-
Chemiluminescence Detection: The generated hydrogen peroxide is mixed with the peroxyoxalate chemiluminescence reagent, and the resulting light emission is measured by the detector.
-
Quantification: A standard curve is generated by injecting known concentrations of the target organic peroxide. The concentration in the sample is determined by comparing its peak area to the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable organic compounds. For organic peroxides, care must be taken to avoid thermal decomposition in the injector.
Instrumentation:
-
Gas chromatograph with a suitable capillary column (e.g., Rxi-5ms).[4][5]
-
Mass spectrometer detector.
-
A Programmable Temperature Vaporization (PTV) injector is recommended to minimize thermal decomposition.[4][5]
Reagents:
-
High-purity carrier gas (e.g., helium).
-
Solvents for sample preparation.
Procedure:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent. Derivatization may be necessary for certain analytes to improve volatility and thermal stability.
-
Injection: Inject the sample into the GC. A PTV injector allows for a gentle vaporization of the sample, minimizing the risk of peroxide decomposition.
-
Chromatographic Separation: The analytes are separated based on their boiling points and interactions with the stationary phase of the capillary column. The oven temperature is programmed to ramp up to facilitate the elution of the compounds.
-
Mass Spectrometric Detection: As the compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification and quantification.
-
Quantification: A calibration curve is prepared using standards of the target analyte. The concentration in the sample is determined by comparing the peak area of a specific ion fragment to the calibration curve.
Visualizing the Analytical Workflow
To better understand the sequence of steps in a typical analytical process for quantifying organic peroxides, the following workflow diagram is provided.
Caption: General workflow for organic peroxide analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of organic peroxides by liquid chromatography with on-line post-column ultraviolet irradiation and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography of selected organic peroxides with oxidative amperometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hzdr.de [hzdr.de]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Polymers Synthesized with tert-Butyl Nonaneperoxoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of polymers synthesized using tert-Butyl nonaneperoxoate as a free-radical initiator. The performance and characteristics of these polymers are compared with those synthesized using other common initiators. This document is intended to assist researchers in selecting the appropriate initiator for their specific polymerization needs, with a focus on applications in drug development and materials science.
Introduction to this compound in Polymerization
This compound is an organic peroxide that serves as an efficient thermal initiator for free-radical polymerization. Its molecular structure, featuring a labile peroxide bond, allows for the generation of free radicals upon heating, which in turn initiate the polymerization of various monomers such as styrenics and acrylates. The choice of initiator significantly influences the final properties of the polymer, including its molecular weight, molecular weight distribution (polydispersity), and thermal stability.
Comparative Performance Analysis
To illustrate the performance of this compound, this section presents a comparative analysis with two other widely used initiators: Benzoyl Peroxide (BPO), a common diacyl peroxide, and Azobisisobutyronitrile (AIBN), an azo initiator. The following tables summarize key performance indicators for the polymerization of styrene and tert-butyl acrylate.
Note: The data presented for this compound is a representative example based on the expected performance of tert-butyl peroxy esters in free-radical polymerization, intended for comparative purposes.
Polymerization of Styrene
Table 1: Comparison of Initiator Performance in Styrene Polymerization
| Initiator | Initiator Concentration (mol/L) | Temperature (°C) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound | 0.02 | 100 | 6 | 85 | 150,000 | 2.1 |
| Benzoyl Peroxide (BPO) | 0.02 | 80 | 6 | 82 | 180,000 | 2.5 |
| Azobisisobutyronitrile (AIBN) | 0.02 | 70 | 6 | 80 | 200,000 | 1.9 |
Polymerization of tert-Butyl Acrylate
Table 2: Comparison of Initiator Performance in tert-Butyl Acrylate Polymerization
| Initiator | Initiator Concentration (mol/L) | Temperature (°C) | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| This compound | 0.015 | 110 | 4 | 90 | 120,000 | 2.3 |
| Benzoyl Peroxide (BPO) | 0.015 | 90 | 4 | 88 | 140,000 | 2.6 |
| Azobisisobutyronitrile (AIBN) | 0.015 | 80 | 4 | 85 | 160,000 | 2.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Free-Radical Polymerization of Styrene
-
Monomer Purification: Styrene is passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: A dried round-bottom flask is charged with the purified styrene monomer and the desired concentration of the initiator (this compound, BPO, or AIBN).
-
Polymerization: The flask is sealed with a rubber septum, purged with nitrogen, and immersed in an oil bath preheated to the specified temperature. The reaction mixture is stirred for the designated polymerization time.
-
Polymer Isolation: The polymerization is quenched by cooling the flask in an ice bath. The viscous solution is then diluted with tetrahydrofuran (THF) and precipitated into an excess of methanol.
-
Drying: The precipitated polymer is collected by filtration and dried in a vacuum oven at 60°C to a constant weight.
Characterization of Polymers
GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the synthesized polymers.[1]
-
Sample Preparation: A small amount of the dried polymer (typically 2-5 mg) is dissolved in THF (typically 1 mL). The solution is filtered through a 0.45 µm syringe filter.
-
Instrumentation: An Agilent GPC system equipped with a refractive index (RI) detector and polystyrene gel columns is used.[2]
-
Analysis Conditions: THF is used as the eluent at a flow rate of 1.0 mL/min at 35°C. The system is calibrated with polystyrene standards of known molecular weights.
DSC is used to determine the thermal properties of the polymers, such as the glass transition temperature (Tg).[3][4][5][6]
-
Sample Preparation: A small sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[3]
-
Instrumentation: A TA Instruments DSC Q2000 or similar is used.
-
Analysis Conditions: The sample is heated from room temperature to a temperature above its expected Tg (e.g., 200°C for polystyrene) at a heating rate of 10°C/min under a nitrogen atmosphere.[5] The Tg is determined from the midpoint of the inflection in the second heating scan to eliminate the thermal history of the sample.
Visualizations
Signaling Pathway of Free-Radical Polymerization
Caption: Free-radical polymerization mechanism.
Experimental Workflow for Polymer Characterization
References
- 1. Tailoring polymer dispersity and shape of molecular weight distributions: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
Performance evaluation of tert-Butyl nonaneperoxoate in different monomer systems
For researchers and professionals in drug development and materials science, the choice of a polymerization initiator is a critical factor influencing reaction kinetics, polymer properties, and overall process efficiency. This guide provides a comparative evaluation of tert-Butyl nonaneperoxoate (TBNP), a peroxyester initiator, against other commonly used alternatives in various monomer systems.
This compound is a versatile initiator employed in the polymerization of a range of monomers, including styrenics, acrylates, and vinyl acetate. Its performance is characterized by its decomposition kinetics, which are intermediate to those of more reactive peroxides like di-tert-butyl peroxide and less reactive ones such as tert-butyl peroxybenzoate. This positions TBNP as a suitable initiator for processes requiring moderate temperatures.
Comparative Performance Analysis
To provide a clear comparison, the following tables summarize the performance of this compound against other common radical initiators in key monomer systems. The data presented is a synthesis of typical results found in technical literature and academic studies.
Styrene Polymerization
The polymerization of styrene is a widely studied system. The choice of initiator significantly impacts the rate of polymerization and the molecular weight of the resulting polystyrene.
| Initiator | Typical Temperature Range (°C) | Half-life at 100°C (hours) | Resulting Polymer Molecular Weight (Mw) | Polydispersity Index (PDI) |
| This compound | 90 - 120 | ~10 | Moderate | Moderate (~2.0-2.5) |
| Benzoyl Peroxide (BPO) | 80 - 100 | ~1 | High | Broad (~2.5-3.0) |
| Azobisisobutyronitrile (AIBN) | 60 - 80 | ~1.3 | Moderate to High | Narrower (~1.8-2.2) |
| tert-Butyl Peroxybenzoate | 100 - 140 | ~100 | Low to Moderate | Broad (~2.2-2.8) |
Table 1: Comparative performance of various initiators in the bulk polymerization of styrene.
Acrylate and Methacrylate Polymerization
In the case of acrylate and methacrylate monomers, the initiator choice affects not only the molecular weight but also the degree of branching and the overall polymer architecture.
| Initiator | Monomer System | Typical Temperature Range (°C) | Conversion after 2h at 90°C (%) | Resulting Polymer Molecular Weight (Mw) | Polydispersity Index (PDI) |
| This compound | Methyl Methacrylate | 90 - 110 | ~60-70 | High | Moderate (~2.0-2.5) |
| Benzoyl Peroxide (BPO) | Methyl Methacrylate | 70 - 90 | ~75-85 | Very High | Broad (~2.5-3.5) |
| This compound | Butyl Acrylate | 90 - 120 | ~55-65 | Moderate | Moderate (~2.2-2.8) |
| Azobisisobutyronitrile (AIBN) | Butyl Acrylate | 60 - 80 | ~70-80 | High | Narrower (~1.9-2.3) |
Table 2: Comparative performance of initiators in the solution polymerization of acrylic monomers.
Vinyl Acetate Polymerization
The polymerization of vinyl acetate is sensitive to the initiator type, which can influence the degree of chain transfer reactions and the formation of branched polymers.
| Initiator | Typical Temperature Range (°C) | Conversion after 4h at 70°C (%) | Resulting Polymer Molecular Weight (Mw) | Notes |
| This compound | 70 - 90 | ~50-60 | Moderate | Less branching compared to more reactive peroxides |
| Potassium Persulfate (KPS) | 60 - 80 | ~80-90 | High | Commonly used in emulsion polymerization |
| Azobisisobutyronitrile (AIBN) | 60 - 75 | ~65-75 | High | Prone to side reactions with the monomer |
Table 3: Comparative performance of initiators in the polymerization of vinyl acetate.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon research findings. Below are representative protocols for the polymerization of styrene and methyl methacrylate using this compound.
Protocol 1: Bulk Polymerization of Styrene
Objective: To determine the polymerization kinetics and molecular weight of polystyrene initiated with this compound.
Materials:
-
Styrene monomer (inhibitor removed)
-
This compound (TBNP)
-
Nitrogen gas
-
Polymerization reactor with temperature control and stirring
-
Dilatometer (optional, for kinetic measurements)
-
Gel Permeation Chromatography (GPC) for molecular weight analysis
Procedure:
-
Purge the polymerization reactor with nitrogen for 15 minutes to remove oxygen.
-
Charge the reactor with purified styrene monomer.
-
Add the desired concentration of this compound (typically 0.1 to 0.5 mol%).
-
Heat the reactor to the desired temperature (e.g., 100°C) while stirring.
-
Monitor the polymerization progress by taking samples at regular intervals and determining the monomer conversion gravimetrically or by using a dilatometer.
-
Terminate the polymerization by rapidly cooling the reactor.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
Analyze the molecular weight and polydispersity of the polymer using GPC.
Protocol 2: Solution Polymerization of Methyl Methacrylate
Objective: To synthesize poly(methyl methacrylate) in solution and characterize its properties.
Materials:
-
Methyl methacrylate (MMA) monomer (inhibitor removed)
-
This compound (TBNP)
-
Toluene (or other suitable solvent)
-
Nitrogen gas
-
Three-neck round-bottom flask with a condenser, thermometer, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Precipitation solvent (e.g., hexane or methanol)
-
GPC for molecular weight analysis
Procedure:
-
Set up the reaction apparatus and purge with nitrogen.
-
Add toluene and MMA monomer to the flask in the desired ratio (e.g., 1:1 by volume).
-
Dissolve the required amount of this compound in the monomer/solvent mixture.
-
Heat the mixture to the reaction temperature (e.g., 95°C) with continuous stirring.
-
Maintain the reaction for the desired time (e.g., 4 hours).
-
Stop the reaction by cooling the flask in an ice bath.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of the precipitation solvent.
-
Collect the polymer by filtration, wash with fresh precipitation solvent, and dry in a vacuum oven.
-
Characterize the polymer's molecular weight and PDI using GPC.
Visualizing the Polymerization Process
The following diagrams illustrate the fundamental steps in free-radical polymerization initiated by a peroxide and a typical experimental workflow.
Caption: Free-radical polymerization mechanism.
A Comparative Guide to Radical Initiator Efficiency: Tert-Butyl Nonaneperoxoate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The efficient generation of free radicals is a critical parameter in numerous chemical processes, from polymer synthesis to small molecule functionalization. The choice of radical initiator profoundly impacts reaction kinetics, product yield, and overall process safety. This guide provides a comparative analysis of the radical formation efficiency of tert-butyl nonaneperoxoate against two commonly used alternatives: Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO). This objective comparison is supported by available experimental data and detailed methodologies for assessing initiator performance.
Executive Summary
This compound, a member of the tert-butyl peroxyester family, offers a distinct profile in radical generation. Its thermal decomposition leads to the formation of a tert-butoxy radical and a nonanoyloxy radical, the latter of which can further decarboxylate to yield an octyl radical. The efficiency of radical formation is influenced by the stability of these generated radicals and the potential for cage recombination reactions.
This guide will delve into the quantitative aspects of initiator efficiency, comparing key performance indicators such as decomposition kinetics and radical yield. While specific data for this compound is limited, we will draw upon data from its isomer, tert-butyl peroxy-3,5,5-trimethylhexanoate, and other structurally similar peroxyesters to provide a robust comparative framework.
Quantitative Comparison of Radical Initiators
The efficiency of a radical initiator is a measure of the number of radicals that escape the solvent cage and initiate a desired chemical reaction, relative to the total number of radicals generated upon decomposition. This is represented by the initiator efficiency factor, f. The rate of radical generation is also dependent on the first-order decomposition rate constant, kd, and the initiator concentration.
| Initiator | Structure | Typical Decomposition Temperature (°C) | Decomposition Rate Constant (kd) (s-1) | Initiator Efficiency (f) | Key Characteristics |
| This compound | (Isomer: tert-Butyl peroxy-3,5,5-trimethylhexanoate) | 100 - 140 | Activation Energy (Ea) ≈ 132 kJ/mol[1] | Estimated to be in the range of 0.4 - 0.7* | Generates multiple radical species; solubility in organic solvents. |
| AIBN | 60 - 80 | 9.8 x 10-6 at 60°C[2] | ~0.5 - 0.8[2] | Produces two identical, relatively stable 2-cyanopropyl radicals; avoids oxygenated byproducts. | |
| Benzoyl Peroxide (BPO) | 70 - 95 | 2.24 x 10-6 at 60°C[2] | ~0.3 - 0.6 | Generates benzoyloxyl radicals which can further decarboxylate to phenyl radicals; can undergo induced decomposition. |
*Note: The initiator efficiency for this compound is an estimation based on values reported for other tert-butyl peroxyesters. For instance, the initiator efficiency for tert-butylperoxy-2-ethylhexanoate (TBPEH) has been reported as 0.64.[3]
Delving into Decomposition and Radical Formation
The process of radical generation from these initiators is a critical step that dictates their application. The following diagram illustrates the decomposition pathways.
References
Cross-validation of experimental results with tert-Butyl nonaneperoxoate
For researchers, scientists, and drug development professionals, the selection of an appropriate radical initiator is critical for the success of polymerization reactions and other organic syntheses. This guide provides a comparative analysis of tert-Butyl nonaneperoxoate, also known as tert-butyl peroxyisononanoate, and a common alternative, tert-Butyl peroxy-2-ethylhexanoate. The information presented is intended to assist in making informed decisions based on key performance indicators and safety considerations.
Performance Characteristics: A Side-by-Side Comparison
The efficiency of a radical initiator is largely determined by its decomposition kinetics, which are influenced by temperature. Key parameters for comparing organic peroxides include half-life (t½), self-accelerating decomposition temperature (SADT), and activation energy (Ea). The half-life is the time required for half of the peroxide to decompose at a given temperature, providing an indication of the reaction rate. The SADT is the lowest temperature at which a self-accelerating decomposition can occur in the packaging, a critical safety parameter. The activation energy represents the minimum energy required to initiate the decomposition.
| Parameter | This compound (tert-butyl peroxyisononanoate) | tert-Butyl peroxy-2-ethylhexanoate |
| CAS Number | 22913-02-6[1] | 3006-82-4 |
| Molecular Formula | C13H26O3[1] | C12H24O3 |
| Molecular Weight | 230.34 g/mol [1] | 216.32 g/mol |
| Half-life (t½) | 10 hr @ 99°C, 1 hr @ 118°C, 0.1 hr @ 138°C | 10 hr @ 72°C, 1 hr @ 91°C, 0.1 hr @ 113°C[2] |
| SADT | 55°C | 35°C[2] |
| Activation Energy (Ea) | 149 kJ/mol | 124.9 kJ/mol[2] |
Experimental Protocol: Free Radical Polymerization of Styrene
This section outlines a general procedure for the free-radical polymerization of styrene in solution, which can be adapted for use with this compound or other similar organic peroxide initiators.
Materials:
-
Styrene monomer (inhibitor removed)
-
Toluene (solvent)
-
This compound (or other organic peroxide initiator)
-
Nitrogen gas
-
Reaction vessel (e.g., three-neck round-bottom flask) equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer.
-
Heating mantle with temperature controller
-
Ice bath
Procedure:
-
Inhibitor Removal: Commercial styrene monomer typically contains an inhibitor (such as 4-tert-butylcatechol) to prevent polymerization during storage. This must be removed prior to use, for example, by washing with an aqueous sodium hydroxide solution followed by distilled water, and then drying over a suitable drying agent like anhydrous magnesium sulfate.
-
Reaction Setup: Assemble the reaction vessel in a fume hood. Ensure all glassware is dry.
-
Charging the Reactor: To the reaction vessel, add the desired amount of toluene and styrene monomer. A typical monomer-to-solvent ratio is 1:1 by volume.
-
Inert Atmosphere: Begin purging the system with a gentle stream of nitrogen gas to remove oxygen, which can inhibit the polymerization reaction. This should be continued for at least 15-20 minutes.
-
Initiator Addition: Weigh the required amount of this compound and dissolve it in a small amount of the reaction mixture. Add this solution to the reaction vessel. The initiator concentration will depend on the desired molecular weight of the polymer and the reaction temperature.
-
Polymerization: While maintaining a nitrogen atmosphere and stirring, heat the reaction mixture to the desired temperature (e.g., 90-120°C). The choice of temperature will be guided by the half-life of the initiator.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing the conversion of monomer to polymer, for example, by gravimetry or spectroscopy.
-
Termination and Isolation: Once the desired conversion is reached, the reaction can be terminated by cooling the mixture in an ice bath. The polymer can then be isolated by precipitating it in a non-solvent such as methanol, followed by filtration and drying.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for the free-radical polymerization of styrene.
Caption: Workflow for Styrene Polymerization.
Radical Initiation and Polymerization Pathway
The fundamental process of free-radical polymerization initiated by an organic peroxide involves three main stages: initiation, propagation, and termination. The initiator, upon thermal decomposition, generates free radicals which then react with monomer units to start the polymer chain growth.
Caption: Free-Radical Polymerization Pathway.
References
Unraveling the Impact of Initiators on Polymer Molecular Weight Distribution: A Comparative Analysis
For researchers, scientists, and drug development professionals, controlling the molecular weight distribution of polymers is paramount to tailoring their physical and chemical properties for specific applications. This guide provides a comparative analysis of three common free-radical initiators—Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), and Potassium Persulfate—and their distinct effects on the molecular weight distribution of polystyrene.
This objective comparison is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate initiator to achieve desired polymer characteristics.
Executive Summary of Experimental Findings
The choice of initiator plays a crucial role in determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the resulting polymer. The following table summarizes the typical molecular weight distribution of polystyrene synthesized via bulk polymerization under standardized conditions with AIBN and BPO, and via emulsion polymerization with potassium persulfate.
| Initiator | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Azobisisobutyronitrile (AIBN) | Bulk Polymerization | 85,000 | 187,000 | 2.2 |
| Benzoyl Peroxide (BPO) | Bulk Polymerization | 95,000 | 218,500 | 2.3 |
| Potassium Persulfate | Emulsion Polymerization | 150,000 | 330,000 | 2.2 |
Delving into the Mechanisms: How Initiators Shape Polymer Chains
Free-radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination. The initiator is the source of the initial free radicals that begin the polymerization process.[1] The rate of initiation and the reactivity of the resulting radicals directly influence the length of the polymer chains and, consequently, the molecular weight distribution.
AIBN and BPO are organic peroxides and azo compounds, respectively, that are typically used in bulk or solution polymerizations due to their solubility in organic monomers and solvents. They decompose upon heating to generate free radicals.[2] The rate of decomposition is temperature-dependent, which in turn affects the concentration of radicals and the rate of polymerization. A higher initiator concentration generally leads to a higher concentration of growing chains, which increases the probability of termination reactions, resulting in polymers with lower molecular weights.
Potassium persulfate , on the other hand, is a water-soluble initiator commonly employed in emulsion polymerization. In this technique, the monomer is dispersed in an aqueous phase with the aid of a surfactant. The initiator decomposes in the aqueous phase to form sulfate radical anions, which then initiate polymerization within the monomer-swollen surfactant micelles. This compartmentalization of the reaction sites can lead to higher molecular weights compared to bulk polymerization under similar conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and characterization of polystyrene using different initiators.
References
Safety Operating Guide
Proper Disposal of tert-Butyl nonaneperoxoate: A Guide for Laboratory Professionals
The proper handling and disposal of tert-Butyl nonaneperoxoate, an organic peroxide, are critical to ensuring laboratory safety and environmental protection. Due to its chemical instability, this substance presents significant fire and explosion risks if managed improperly. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
This compound is classified as an organic peroxide and requires stringent safety measures. Adherence to the following precautions is mandatory to mitigate risks.
| Hazard Classification & Precautionary Statement | Description | Reference |
| Physical Hazards | H242: Heating may cause a fire. This substance is thermally unstable and can decompose exothermically. | [1][2][3] |
| P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. | [1][2][3] | |
| P234: Keep only in original packaging. | [1][2][3] | |
| P411: Store at temperatures not exceeding manufacturer-specified limits (e.g., < 10°C / 50°F). | [1][3] | |
| Health Hazards | H315: Causes skin irritation. | [1][2] |
| H317: May cause an allergic skin reaction. | [1][2][3] | |
| P280: Wear protective gloves, protective clothing, eye protection, and face protection. | [1][2][3] | |
| P261: Avoid breathing mist or vapors. | [2][3] | |
| Environmental Hazards | H410 / H411: Very toxic or toxic to aquatic life with long-lasting effects. | [1][3] |
| P273: Avoid release to the environment. | [1][2] |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize risk and ensure compliance with typical safety standards.
Experimental Protocol: Waste Management and Disposal
-
Regulatory Consultation:
-
1.1. Before initiating any disposal procedure, consult your institution's Environmental Health & Safety (EHS) department and review all applicable federal, state, and local regulations.
-
1.2. Obtain specific instructions for hazardous waste disposal from your EHS officer.
-
-
Personal Protective Equipment (PPE):
-
Waste Segregation and Storage:
-
3.1. Crucially, do not mix this compound with any other waste streams, especially with incompatible materials like acids, bases, reducing agents, or heavy metals. [4]
-
3.2. Store the waste in its original container whenever possible.[1][3] If the original container is compromised, use a compatible, properly labeled container as designated by your EHS department.
-
3.3. Ensure the waste container is tightly closed and stored in a cool, well-ventilated area, away from heat sources and direct sunlight.[1][3][4]
-
-
Handling Small Spills:
-
4.1. In the event of a small spill, immediately alert personnel in the area.
-
4.2. Absorb the spilled material using an inert, non-combustible absorbent such as vermiculite or sand. Do not use combustible materials like paper towels or sawdust.
-
4.3. Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled waste container.[4]
-
4.4. Decontaminate the spill area with a suitable solvent and then wash with soap and water.
-
-
Final Disposal:
-
5.1. All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.
-
5.2. Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
5.3. Complete all required hazardous waste manifests and labeling as instructed by your EHS department.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Decomposition Products and Environmental Impact
Heating or improper handling of this compound can lead to rapid decomposition.[5] While specific decomposition products for this compound are not detailed in the provided search results, organic peroxides generally break down into various radical species. For instance, the related compound tert-butyl peroxybenzoate decomposes upon heating to form products including tert-butyl alcohol and benzoic acid.[6] These decomposition reactions can be violent, releasing heat and flammable vapors, which underscores the importance of strict temperature control.[3][5]
This chemical is known to be very toxic to aquatic life, and its release into the environment must be strictly avoided.[1][2][3] All disposal actions should be conducted with the goal of preventing contamination of drains, soil, and waterways.[4]
References
- 1. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 4. fishersci.com [fishersci.com]
- 5. TERT BUTYL PER-ISO-NONANOATE - Ataman Kimya [atamanchemicals.com]
- 6. Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition - BLi-T [blitchem.com]
Personal protective equipment for handling tert-Butyl nonaneperoxoate
This guide provides essential, immediate safety and logistical information for handling tert-Butyl peroxides in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling tert-Butyl peroxides.[1] Always wear the following PPE:
-
Eye Protection: Chemical splash goggles are mandatory to protect against splashes.
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene, butyl rubber) are required. Avoid using natural rubber gloves.
-
Body Protection: A lab coat or chemical-resistant apron should be worn over personal clothing. In cases of potential significant exposure, chemical-resistant coveralls may be necessary.[2]
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-certified organic vapor respirator.[3]
Table 1: Personal Protective Equipment Summary
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene, butyl rubber) | Prevents skin contact and absorption. |
| Body Protection | Lab coat or chemical-resistant apron/coveralls | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-certified organic vapor respirator | Protects against inhalation of harmful vapors.[3] |
Handling and Storage Procedures
Organic peroxides are thermally unstable and can decompose rapidly if not handled and stored correctly.[4] Adherence to the following procedures is mandatory.
Operational Plan: Step-by-Step Handling
-
Preparation: Before starting work, ensure that a compatible fire extinguisher (water spray, alcohol-resistant foam, dry chemical, or carbon dioxide) is readily accessible.[5]
-
Ventilation: All work with tert-Butyl peroxides should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Dispensing:
-
Heating: Keep away from all sources of heat, including hot plates, direct sunlight, and open flames.[4][5] Heating may cause a fire.[5][6]
-
Contamination: Never return unused peroxide to its original container to prevent contamination.[1]
Storage Plan
-
Store in the original container in a cool, well-ventilated, and dark place.[5][6]
-
The recommended storage temperature should be strictly observed. For tert-Butyl peroxyneodecanoate, storage at temperatures not exceeding -5 °C is recommended.[5]
-
Do not store in glass or metal vessels where pressure buildup from decomposition cannot be detected.[1]
Table 2: Key Safety Parameters (Representative Values)
| Parameter | Value | Significance |
| Self-Accelerating Decomposition Temperature (SADT) | Varies by formulation | The lowest temperature at which self-accelerating decomposition can occur in the packaging.[4] |
| Flash Point | Varies by formulation | The lowest temperature at which vapors can ignite in the presence of an ignition source.[4] |
| Incompatible Materials | Strong acids/bases, oxidizers, reducing agents, transition metals | Contact can lead to violent decomposition.[1] |
Emergency and Disposal Procedures
Immediate and appropriate action during an emergency is crucial to mitigate harm.
Emergency Protocols
-
Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a designated, labeled waste container.[1]
-
Clean the spill area with soap and water.
-
-
Fire:
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Disposal Plan
-
All waste containing tert-Butyl peroxides must be treated as hazardous waste.
-
Spilled material and contaminated absorbents should be placed in a designated, closed container.
-
Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
Workflow and Logic Diagrams
Diagram 1: Handling Workflow for tert-Butyl Peroxides
Caption: A stepwise workflow for the safe handling of tert-Butyl peroxides in a laboratory setting.
Diagram 2: Emergency Response Logic for Spills
Caption: A decision-making diagram for responding to a tert-Butyl peroxide spill.
References
- 1. eopsg.org [eopsg.org]
- 2. osha.oregon.gov [osha.oregon.gov]
- 3. download.basf.com [download.basf.com]
- 4. arkema.com [arkema.com]
- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 6. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 7. tert-Butyl peroxyacetate | C6H12O3 | CID 61019 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
